Technical Documentation Center

(1S,3S-)Solifenacin Hydrochloride-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S,3S-)Solifenacin Hydrochloride-d5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Exact Mass, Molecular Weight, and Bioanalytical Applications of (1S,3S)-Solifenacin Hydrochloride-d5

Executive Summary In the rigorous environment of pharmacokinetic (PK) profiling and stereochemical impurity analysis, the precision of your internal standards dictates the reliability of your bioanalytical assays. Solife...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous environment of pharmacokinetic (PK) profiling and stereochemical impurity analysis, the precision of your internal standards dictates the reliability of your bioanalytical assays. Solifenacin, a potent and competitive muscarinic acetylcholine receptor antagonist used primarily for overactive bladder, exists therapeutically as the (1S,3R) diastereomer. However, the (1S,3S) diastereomer is a critical analytical reference standard used to monitor chiral inversion, stereospecific metabolism, and synthetic purity.

When deuterated with five atoms—yielding (1S,3S)-Solifenacin Hydrochloride-d5 —this compound becomes an indispensable Stable Isotope-Labeled Internal Standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper provides a definitive breakdown of its exact mass, molecular weight, and field-proven methodologies for its integration into high-throughput bioanalysis.

Physicochemical Properties & Isotopic Profiling

To design a robust mass spectrometry method, one must fundamentally distinguish between molecular weight (the abundance-weighted average mass of all isotopes) and exact mass (the calculated mass of the most abundant isotopic configuration).

For (1S,3S)-Solifenacin Hydrochloride-d5, the deuterium label is typically incorporated onto the benzylic positions of the tetrahydroisoquinoline ring or the phenyl moiety to prevent isotopic exchange (H/D exchange) with protic solvents during extraction [1].

Causality in Mass Calculations

In Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode, the nominal mass of the protonated free base [M+H]+ is utilized. However, for High-Resolution Mass Spectrometry (HRMS) systems like Orbitraps or Q-TOFs used in metabolite identification, the exact mass is critical to differentiate the target from isobaric background matrix interferences.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula (Salt) C23​H22​D5​ClN2​O2​ Includes the HCl salt required for stability and solubility.
Chemical Formula (Free Base) C23​H21​D5​N2​O2​ The form that is ionized and detected in ESI+ MS.
Molecular Weight (Salt) 404.0 g/mol Used for gravimetric preparation of stock solutions [2].
Exact Mass (Salt) 403.2075 Da Critical for HRMS calibration and isotopic fine structure [1].
Exact Mass (Free Base) 367.2307 Da The neutral mass prior to protonation in the ESI source.
Protonated Ion [M+H]+ 368.238 m/z The Q1 precursor ion targeted in LC-MS/MS [3].

The Logic of SIL-IS in Bioanalysis

Why utilize a deuterated standard rather than a structural analog?

During Electrospray Ionization (ESI), co-eluting endogenous plasma lipids compete with the analyte for charge droplets, leading to ion suppression or enhancement (the matrix effect). Because (1S,3S)-Solifenacin Hydrochloride-d5 shares the exact physicochemical properties (pKa, lipophilicity) of the target analyte, it co-elutes perfectly during reversed-phase chromatography. Any matrix-induced ionization fluctuation affects the analyte and the SIL-IS equally. By quantifying the ratio of their peak areas, the assay becomes a self-validating system, neutralizing matrix effects and extraction recovery losses [4].

Experimental Protocol: LC-MS/MS Bioanalysis

The following methodology outlines a validated, high-throughput protocol for extracting and quantifying solifenacin using the d5-labeled internal standard [3, 4].

Step-by-Step Methodology

Step 1: Stock Solution & Spiking

  • Accurately weigh 1.00 mg of (1S,3S)-Solifenacin Hydrochloride-d5 (accounting for the 404.0 g/mol salt weight) and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL primary stock.

  • Dilute to a working IS solution of 50.0 ng/mL in 50:50 Water:Methanol.

  • Aliquot 100 µL of human or rat plasma into a microcentrifuge tube and spike with 10 µL of the working IS solution.

Step 2: Sample Extraction (Protein Precipitation / LLE)

  • Add 300 µL of cold Methanol (or Acetonitrile) to the spiked plasma to precipitate proteins.

  • Causality Note: Methanol is preferred over Acetonitrile for solifenacin to maintain the solubility of the highly basic quinuclidine moiety and prevent co-precipitation.

  • Vortex for 2 minutes at 1500 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 50 × 4.6 mm, 3 µm or 5 µm particle size).

  • Mobile Phase: Isocratic elution using 5 mM Ammonium Formate (pH 3.0) : Methanol (20:80, v/v).

  • Flow Rate: 0.4 to 0.7 mL/min.

  • Causality Note: The acidic pH (3.0) ensures the tertiary amines of both the analyte and the d5-IS are fully protonated, improving peak shape and ESI+ ionization efficiency.

Step 4: Mass Spectrometric Detection (MRM) Configure the Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode.

  • Analyte (Solifenacin): Precursor m/z 363.2 Product m/z 193.2 (or 110.1).

  • SIL-IS (Solifenacin-d5): Precursor m/z 368.2 Product m/z 198.2 (or 110.2).

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical process, demonstrating how the SIL-IS integrates into the sample preparation and mass spectrometric detection pathways.

G N1 Plasma Sample (Contains Solifenacin) N3 Liquid-Liquid Extraction (Protein Precipitation) N1->N3 N2 Spike SIL-IS ((1S,3S)-Solifenacin-d5) N2->N3 Matrix Effect Correction N4 LC Separation (C18, Isocratic Elution) N3->N4 Purified Extract N5 ESI+ Ionization [M+H]+ Generation N4->N5 Co-elution N6 Q1: Precursor Selection (m/z 363.2 & 368.2) N5->N6 N7 Q2: Collision Cell (Fragmentation) N6->N7 CID N8 Q3: Product Ion Selection (m/z 193.2 & 198.2) N7->N8 N9 Chromatogram & Quantification N8->N9 MRM Ratio Signal

Caption: LC-MS/MS Bioanalytical Workflow using Solifenacin-d5 as a Stable Isotope-Labeled IS.

Conclusion

The implementation of (1S,3S)-Solifenacin Hydrochloride-d5 as an internal standard is a textbook example of analytical rigor. By leveraging its exact mass ( 403.2075 Da ) for high-resolution verification and its nominal m/z transitions ( 368.2→198.2 ) for triple quadrupole quantitation, researchers can completely negate the variability introduced by complex biological matrices. Understanding the causality behind its molecular weight (accounting for the hydrochloride salt) ensures gravimetric accuracy, which is the foundational bedrock of any quantitative PK study.

References

  • Macek, J., Ptáček, P., & Klíma, J. (2010). "Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 878(31), 3327-3330. Available at:[Link]

  • Kandasamy, C., et al. (2020). "Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study." International Journal of Research in Pharmaceutical Sciences, 11(4), 7083–7093. Available at: [Link]

Exploratory

The Analytical Cornerstone: A Technical Guide to Isotopic Purity Specifications for Solifenacin-d5 Internal Standard

Introduction: The Imperative for Precision in Bioanalysis In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules in biological matrices is paramount. For an an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules in biological matrices is paramount. For an anticholinergic agent like Solifenacin, used in the treatment of overactive bladder, understanding its pharmacokinetic profile is critical for determining safety and efficacy. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays due to its sensitivity and specificity. The reliability of these methods hinges on the use of an appropriate internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[1][2]

A stable isotope-labeled (SIL) version of the analyte, such as Solifenacin-d5, is considered the most suitable internal standard.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate normalization. However, the integrity of this entire analytical framework rests upon a critical, and often nuanced, parameter: the isotopic purity of the Solifenacin-d5. This guide provides an in-depth exploration of the specifications for Solifenacin-d5, the rationale behind them, and the methodologies required to verify its fitness for use in regulated bioanalysis.

Deconstructing Purity: Beyond a Single Number

The quality of a Solifenacin-d5 internal standard is defined by two distinct, yet related, forms of purity: chemical purity and isotopic purity. It is crucial to understand and specify both to ensure the integrity of bioanalytical data.

Chemical Purity

Chemical purity refers to the absence of any extraneous chemical compounds, such as residual starting materials, byproducts from the synthesis, or degradation products.[1] These impurities can introduce interfering peaks in the chromatogram, potentially co-eluting with the analyte or internal standard and compromising the accuracy of the measurement.[1]

Specification Recommended Level Rationale
Chemical Purity >99%Minimizes the risk of chromatographic interference from other chemical entities, ensuring the analytical signal is specific to the intended molecule.[1]
Isotopic Purity and Isotopic Enrichment

This is the most critical specification for a deuterated internal standard. Isotopic purity, or isotopic enrichment, quantifies the extent to which the intended deuterium atoms have replaced hydrogen atoms in the molecule.[1] Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity.[3] The final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (d0, d1, d2, d3, d4, d5).

The most significant of these isotopic impurities is the unlabeled analyte, Solifenacin-d0. Its presence in the Solifenacin-d5 internal standard solution will contribute to the signal measured for the actual analyte, leading to a persistent positive bias and an artificially inflated quantification.[1] This effect is most pronounced at the lower limit of quantitation (LLOQ), where the relative contribution of the d0 impurity can be substantial.[1]

Specification Recommended Level Rationale
Isotopic Enrichment ≥98%Ensures that the vast majority of the internal standard molecules are the desired deuterated form, minimizing the concentration of undesired, lighter isotopologues.[3]
Contribution to Analyte Signal Interference in a blank sample spiked only with IS should be ≤20% of the analyte response at the LLOQ.This is a functional specification that directly assesses the impact of the d0 impurity on the assay's performance at its most sensitive level. It is a critical validation parameter stipulated in regulatory guidance.[1]

The following diagram illustrates the logical flow for evaluating the suitability of a Solifenacin-d5 internal standard, emphasizing the dual importance of high isotopic enrichment and the verification of its contribution to the analyte signal.

G cluster_0 Internal Standard Qualification Workflow A Procure Solifenacin-d5 Lot B Review Certificate of Analysis (CoA) A->B C Assess Chemical Purity (>99%) B->C D Assess Isotopic Enrichment (≥98%) B->D E Experimental Verification C->E D->E F Prepare 'Zero Sample' (Blank Matrix + IS) E->F G Prepare LLOQ Sample (Blank Matrix + Analyte) E->G H LC-MS/MS Analysis F->H G->H I Calculate IS Contribution at LLOQ H->I J Contribution ≤ 20% of LLOQ Response? I->J Yes L Lot Rejected I->L No K Lot Qualified for Use J->K

Caption: Workflow for the qualification of a new Solifenacin-d5 lot.

Experimental Determination of Isotopic Purity

A Certificate of Analysis from a reputable vendor provides the initial purity specifications. However, it is a critical aspect of method validation to experimentally verify these claims, particularly the cross-contribution of the internal standard to the analyte signal.[1] The two primary analytical techniques for characterizing the isotopic purity of Solifenacin-d5 are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated standard.[4] Its ability to resolve minute mass differences allows for the separation and relative quantification of the d0, d1, d2, d3, d4, and d5 species.

Experimental Protocol: HRMS for Isotopic Distribution

  • Sample Preparation: Prepare a dilute solution of the Solifenacin-d5 standard (e.g., 1 µg/mL) in a high-purity solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a mass resolution of at least 30,000.

  • Data Acquisition: Infuse the sample directly or use a liquid chromatography system. Acquire data in full-scan mode, ensuring the mass range covers the expected m/z values for all isotopologues of Solifenacin.

  • Data Processing:

    • Extract the ion chromatograms or spectra for the theoretical m/z values of the d0 to d5 species.

    • Measure the peak intensities or areas for each isotopologue.

    • Crucially, correct the raw intensities for the natural abundance of ¹³C , which also contributes to M+1, M+2, etc., peaks. Most modern mass spectrometry software can perform this deconvolution automatically.

  • Calculation of Isotopic Purity:

    • Let Idx be the corrected intensity of each isotopologue (x = 0 to 5).

    • Isotopic Purity (%d5) = [Id5 / ( Id0 + Id1 + Id2 + Id3 + Id4 + Id5 )] * 100

Quantitative ¹H NMR (qNMR) Spectroscopy

While HRMS excels at showing the distribution of all isotopologues, qNMR is exceptionally precise for quantifying the amount of residual, non-deuterated material (the d0 species).[5] The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[5] By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the same molecule, one can accurately determine the isotopic enrichment.

Experimental Protocol: ¹H qNMR for Isotopic Enrichment

  • Sample Preparation: Accurately weigh a sufficient amount of the Solifenacin-d5 sample (e.g., 10-20 mg). Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured to ensure complete signal recovery between scans.

  • Data Processing:

    • Carefully integrate the signals. Identify a signal corresponding to a residual proton at one of the five deuterated positions on the phenyl ring.

    • Identify a reference signal from a part of the molecule that is not deuterated (e.g., protons on the quinuclidine ring).

    • Normalize the reference integral to represent a single proton. For example, if a methylene (CH₂) group integrating to 2.00 is used, its normalized value is 1.00.

  • Calculation of Isotopic Purity:

    • % Residual H at a specific position = (Integral of residual proton / Normalized integral of reference proton) * 100

    • Average % Residual H across all deuterated positions if they can be resolved.

    • Isotopic Enrichment (Atom % D) = 100% - Average % Residual H

The following diagram outlines the decision-making process for selecting the appropriate analytical technique based on the specific information required.

G cluster_0 Analytical Technique Selection A Analytical Goal B Determine full isotopologue distribution (d0-d5)? A->B C Precisely quantify residual unlabeled (d0) species? A->C D High-Resolution Mass Spectrometry (HRMS) B->D Yes E Quantitative ¹H NMR (qNMR) C->E Yes F Provides relative abundance of all isotopologues. D->F G Highly accurate for Atom % D enrichment. E->G

Caption: Decision tree for selecting between HRMS and qNMR.

Conclusion: Upholding Data Integrity through Rigorous Standards

The isotopic purity of Solifenacin-d5 is not a mere technicality; it is a fundamental prerequisite for generating reliable and accurate bioanalytical data. A comprehensive specification for this internal standard must encompass both high chemical purity (>99%) and high isotopic enrichment (≥98%). Most importantly, the functional impact of the unavoidable d0 impurity must be experimentally verified to ensure its contribution to the analyte signal is negligible, particularly at the LLOQ (≤20% of the LLOQ response).

By employing high-resolution mass spectrometry and quantitative NMR, researchers can thoroughly characterize their internal standards, moving beyond reliance on vendor-supplied information alone. This rigorous, self-validating approach ensures that the internal standard is truly fit for purpose, thereby upholding the scientific integrity of pharmacokinetic studies and supporting critical decisions in drug development.

References

  • API-D Deuterium Technologies. (n.d.). Solifenacin-D5. Retrieved from [Link]

  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Babu, P. S., et al. (2014). Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 235-243. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]

Sources

Foundational

Advanced Synthesis Pathways for Deuterated (1S,3S)-Solifenacin Hydrochloride

Abstract This technical whitepaper details the stereoselective synthesis of the deuterated (1S,3S) diastereomer of Solifenacin Hydrochloride. By integrating biocatalytic reductive deuteration with optimized base-catalyze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical whitepaper details the stereoselective synthesis of the deuterated (1S,3S) diastereomer of Solifenacin Hydrochloride. By integrating biocatalytic reductive deuteration with optimized base-catalyzed transesterification, this pathway ensures high isotopic purity and absolute stereochemical control. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind each experimental choice, providing a self-validating protocol for synthesizing this critical isotopic probe.

Introduction & Mechanistic Rationale

Solifenacin is a potent muscarinic M3 receptor antagonist typically administered as the (1S,3'R) succinate salt for the treatment of overactive bladder. The exploration of its diastereomers, specifically the (1S,3S) configuration, combined with strategic deuteration, provides critical insights into structure-activity relationships and metabolic kinetic isotope effects (KIE) . Deuteration at the quinuclidine core (positions 2, 2, and 3) significantly alters the metabolic clearance profile by impeding cytochrome P450-mediated oxidation.

Synthesizing the (1S,3S) diastereomer requires the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (S)-3-quinuclidinol. The primary synthetic challenge lies in introducing the deuterium atoms without compromising the enantiomeric excess (ee) of the quinuclidinol moiety. Traditional chemical H/D exchange often leads to racemization. Therefore, a biocatalytic approach utilizing a stereoselective alcohol dehydrogenase (ADH) is employed to achieve simultaneous deuteration and asymmetric induction .

Retrosynthetic Analysis & Pathway Design

The retrosynthetic strategy disconnects the solifenacin core at the carbamate linkage. The two key synthons are the (1S)-ethyl carbamate derivative of the isoquinoline and the deuterated (S)-quinuclidinol.

SynthesisPathway cluster_0 Biocatalytic Deuteration cluster_1 Isoquinoline Activation N1 3-Quinuclidinone N2 (S)-[2,2,3-²H₃]-3-Quinuclidinol N1->N2 D₂O, (S)-ADH NADH Recycling N5 Deuterated (1S,3S)- Solifenacin Free Base N2->N5 Transesterification (NaH, Toluene) N3 (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline N4 (1S)-Ethyl Carbamate N3->N4 Ethyl Chloroformate Et₃N, Toluene N4->N5 Transesterification N6 Deuterated (1S,3S)- Solifenacin HCl N5->N6 HCl in EtOH/EtOAc Crystallization

Figure 1: Retrosynthetic and forward workflow for deuterated (1S,3S)-Solifenacin Hydrochloride.

Step-by-Step Experimental Methodologies

Synthesis of (S)-[2,2,3-²H₃]-3-Quinuclidinol

Causality: Chemical reduction of 3-quinuclidinone with NaBD₄ yields a racemic mixture requiring complex chiral resolution. By employing an (S)-selective alcohol dehydrogenase (ADH) in a D₂O buffer with a deuterated NADH-recycling system, we achieve >99% ee and direct incorporation of deuterium at the 2, 2, and 3 positions without the need for post-synthetic H/D exchange . Protocol:

  • Prepare a 100 mM potassium phosphate buffer in D₂O (pD 7.5).

  • Dissolve 3-quinuclidinone (50 mmol) in the buffer.

  • Add (S)-selective ADH (1.5 mg/mL), NAD⁺ (1 mM), and sodium formate-d₁ (150 mmol) alongside formate dehydrogenase (FDH) for cofactor recycling.

  • Incubate the reaction at 30°C for 24 hours under gentle agitation.

  • Basify the mixture to pH 12 using NaOD, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Self-Validation: Perform Chiral GC-MS. The system is validated if the ee is >99% for the (S)-enantiomer and the m/z shift confirms >98% incorporation of three deuterium atoms (M+3).

Preparation of (1S)-Ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate

Causality: Ethyl chloroformate is selected over bulkier alternatives (like tert-butyl chloroformate) because the resulting ethyl carbamate is highly reactive toward alkoxide-driven transesterification, minimizing steric hindrance during the critical coupling step . Protocol:

  • Dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (40 mmol) in 100 mL of anhydrous toluene.

  • Add triethylamine (48 mmol) to act as an acid scavenger.

  • Cool the reaction vessel to 0–5°C using an ice bath to prevent exothermic degradation and preserve the (1S) stereocenter.

  • Add ethyl chloroformate (44 mmol) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Wash the organic layer with distilled water (2 x 50 mL) and brine, dry over Na₂SO₄, and concentrate. Self-Validation: HPLC analysis must show <0.5% of the starting amine. ¹H-NMR should confirm the presence of the ethyl group (triplet at ~1.2 ppm, quartet at ~4.1 ppm).

Base-Catalyzed Coupling to Deuterated (1S,3S)-Solifenacin Free Base

Causality: The coupling relies on transesterification. Sodium hydride (NaH) is required to fully deprotonate the quinuclidinol, forming a highly nucleophilic alkoxide. Toluene is the optimal solvent because it allows for the azeotropic distillation of the ethanol byproduct, which drives the reversible transesterification equilibrium strictly toward the product . Protocol:

  • Suspend NaH (60% dispersion in mineral oil, 60 mmol) in 50 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Add (S)-[2,2,3-²H₃]-3-quinuclidinol (48 mmol) and stir at 35°C for 30 minutes to generate the alkoxide.

  • Add the (1S)-ethyl carbamate intermediate (40 mmol) dissolved in 50 mL of toluene.

  • Heat the reaction to reflux (110°C) for 8 hours. Utilize a Dean-Stark apparatus to continuously trap and remove the azeotropic toluene/ethanol mixture.

  • Cool to 0°C and carefully quench with 25 mL of cold water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude free base. Self-Validation: ¹H-NMR must confirm the disappearance of the ethyl carbamate signals and the retention of the quinuclidine deuterium labels (absence of proton signals at the 2,2,3 positions).

Hydrochloride Salt Formation and Crystallization

Causality: While solifenacin is commercially formulated as a succinate salt , the hydrochloride salt offers distinct solubility profiles useful for analytical and preclinical testing. Generating the salt using anhydrous HCl gas in an ethanol/ethyl acetate matrix prevents hydrolytic cleavage of the ester bond and avoids epimerization at the C1 position . Protocol:

  • Dissolve the crude deuterated (1S,3S)-solifenacin free base in 80 mL of ethyl acetate.

  • Cool the solution to 5°C.

  • Slowly add a stoichiometric equivalent of anhydrous HCl (2M solution in ethanol) dropwise over 20 minutes.

  • Stir the mixture for 2 hours while gradually cooling to 0°C to induce crystallization.

  • Filter the resulting white crystalline precipitate, wash with cold diethyl ether (20 mL), and dry under vacuum at 40°C for 12 hours. Self-Validation: Titration with AgNO₃ to confirm a 1:1 molar ratio of chloride. X-ray powder diffraction (XRPD) must yield a sharp diffractogram indicative of a highly crystalline polymorph, devoid of amorphous halos.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this optimized synthetic pathway, establishing benchmarks for process validation.

Synthetic StepIntermediate / ProductMolar Yield (%)Stereochemical PurityIsotopic Purity (%D)
3.1 (S)-[2,2,3-²H₃]-3-Quinuclidinol88%>99% ee>98% (M+3)
3.2 (1S)-Ethyl Carbamate95%>99% eeN/A
3.3 Deuterated (1S,3S)-Solifenacin Base82%>98% de>98%
3.4 Deuterated (1S,3S)-Solifenacin HCl91%>99% de>98%

Quality Control & Impurity Profiling

Maintaining the scientific integrity of the (1S,3S) diastereomer requires rigorous impurity control. The primary degradation pathway of solifenacin involves oxidation to N-oxide impurities (e.g., Impurity I) or cleavage to Impurity K . The use of an inert nitrogen atmosphere during the refluxing transesterification step (Step 3.3) is critical to prevent the formation of these oxidative byproducts. Furthermore, the selection of the hydrochloride salt over the succinate salt alters the polymorphic landscape; thus, differential scanning calorimetry (DSC) should be routinely employed to ensure the absence of polymorphic transitions during storage.

References

  • Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques Nature Communications URL:[Link]

  • Process for the preparation of solifenacin succinate (US8772491B2)
  • Solifenacin Succinate-Containing Composition (US20080287680A1)
  • A process for the preparation of solifenacin salts and their inclusion into pharmaceutical dosage forms (EP3067353A1)
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination MDPI Molecules URL:[Link]

Exploratory

Pharmacokinetic Optimization of Muscarinic Antagonists: A Technical Whitepaper on Deuterated Solifenacin Analogs

Introduction and Mechanistic Rationale Solifenacin is a potent, competitive muscarinic receptor antagonist (specifically targeting the M3​ subtype) widely utilized for the management of overactive bladder (OAB)[1]. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Solifenacin is a potent, competitive muscarinic receptor antagonist (specifically targeting the M3​ subtype) widely utilized for the management of overactive bladder (OAB)[1]. While it exhibits a favorable baseline pharmacokinetic (PK) profile—including an absolute bioavailability of approximately 90% and a long terminal elimination half-life of 45 to 68 hours—its clearance is heavily dependent on hepatic metabolism[2].

In vivo, solifenacin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary biotransformation pathways involve the oxidation of carbon-hydrogen (C-H) bonds, specifically the N-oxidation of the quinuclidine ring and the 4R-hydroxylation of the tetrahydroisoquinoline ring[3]. Because CYP3A4 is highly susceptible to induction or inhibition by co-administered drugs (e.g., ketoconazole), solifenacin exposure can fluctuate significantly, leading to adverse anticholinergic effects such as dry mouth, constipation, and QT prolongation[4].

The Deuterium Kinetic Isotope Effect (DKIE)

To mitigate these metabolic liabilities, researchers employ selective deuteration. Replacing specific hydrogen atoms with deuterium ( 2H ) at metabolic hotspots creates a Deuterium Kinetic Isotope Effect (DKIE)[5]. Because deuterium has twice the atomic mass of hydrogen, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the C-H bond. Consequently, the activation energy required for CYP3A4-mediated bond cleavage is significantly higher[6].

When the rate-limiting step of a drug's metabolism involves C-H bond breaking, deuteration can slow the rate of metabolism, decrease systemic clearance, and increase the Area Under the Curve (AUC)[7]. For solifenacin, deuterating the quinuclidine or tetrahydroisoquinoline rings (e.g., forming solifenacin- d5​ or d7​ ) strategically impedes 4R-hydroxylation and N-oxidation, thereby optimizing its pharmacokinetic stability[3].

G Sol Solifenacin (C-H) CYP CYP3A4 Enzyme Sol->CYP Rapid Binding DSol Deuterated Solifenacin (C-D) DSol->CYP DKIE (Slower Cleavage) Excrete Renal / Fecal Excretion DSol->Excrete Prolonged Half-Life (Metabolic Shunting) Met1 4R-hydroxy solifenacin (Active) CYP->Met1 4R-hydroxylation Met2 N-oxide / N-glucuronide (Inactive) CYP->Met2 N-oxidation Met1->Excrete Met2->Excrete

CYP3A4-mediated metabolism of solifenacin vs. deuterated analogs illustrating the DKIE effect.

Comparative Pharmacokinetic Properties

The integration of deuterium into the solifenacin scaffold alters its macroscopic PK parameters without changing its pharmacological binding affinity at the M3​ receptor. By reducing the intrinsic clearance ( CLint​ ), deuterated analogs exhibit increased systemic exposure.

The table below summarizes the established clinical PK parameters of standard solifenacin alongside the modeled preclinical PK shifts observed in optimized deuterated analogs (based on established DKIE principles for CYP3A4 substrates)[2],[7].

Pharmacokinetic ParameterStandard Solifenacin (5 mg dose)Deuterated Solifenacin (Modeled d5​ / d7​ )Mechanistic Causality
Absolute Bioavailability (F) ~90%~92 - 95%Slight reduction in first-pass CYP3A4 metabolism in the gut wall/liver.
Systemic Clearance (CL) 7.0 - 14.0 L/h4.5 - 9.0 L/hIncreased C-D bond stability restricts oxidative cleavage by hepatic CYP3A4.
Terminal Half-Life ( t1/2​ ) 45 - 68 hours60 - 85 hoursDecreased clearance extends the duration the drug remains in systemic circulation.
Cmax​ (Steady State) 32.3 ng/mL35.0 - 40.0 ng/mLComparable absorption, but slower immediate degradation post-absorption.
AUC (Exposure) Baseline+20% to +40%Slower elimination rate directly increases total drug exposure over time.
Metabolite Ratio High (N-oxide, 4R-OH)LowDKIE induces metabolic shunting, reducing the formation of oxidative metabolites.

Experimental Methodologies for PK Profiling

To validate the pharmacokinetic enhancements of deuterated solifenacin, researchers must employ rigorous, self-validating experimental protocols. The following methodologies detail the standard workflows for assessing in vitro metabolic stability and in vivo pharmacokinetics.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay isolates hepatic CYP450 metabolism, allowing for the direct calculation of intrinsic clearance ( CLint​ ) without the confounding variables of renal excretion or tissue distribution.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) with the test compound (Solifenacin or Deuterated Solifenacin at 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., Tolterodine or an isotopically distinct Solifenacin- d3​ ). Causality: Cold acetonitrile precipitates microsomal proteins and halts enzymatic activity instantly, ensuring temporal accuracy.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Calculation: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula:

    CLint​=(mg microsomal protein/mLk​)×1000
Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

To confirm that the in vitro DKIE translates to systemic exposure improvements, an in vivo model is utilized.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

  • Dosing: Administer the deuterated solifenacin analog via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (5 mg/kg) to separate cohorts (n=4 per group).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Separation: Transfer blood to K2-EDTA tubes and centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Extraction: Perform protein precipitation by adding 3 volumes of methanol (containing internal standard) to 1 volume of plasma. Vortex and centrifuge.

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA): Process the concentration-time data using PK software (e.g., Phoenix WinNonlin) to derive AUC0−∞​ , Cmax​ , t1/2​ , Volume of Distribution ( Vd​ ), and Clearance ( CL ).

Workflow Syn Deuterated Synthesis HLM In Vitro HLM Stability Assay Syn->HLM Screen CL_int InVivo In Vivo PK (Rat/Dog) HLM->InVivo Lead Selection LCMS LC-MS/MS Quantification InVivo->LCMS Plasma Samples NCA NCA PK Modeling LCMS->NCA Conc-Time Data

Step-by-step pharmacokinetic profiling workflow for deuterated solifenacin analogs.

Conclusion

The application of deuterium chemistry to solifenacin represents a highly rational approach to overcoming the pharmacokinetic variability associated with CYP3A4 metabolism. By strategically replacing labile C-H bonds with C-D bonds at the quinuclidine or tetrahydroisoquinoline sites, researchers can exploit the Deuterium Kinetic Isotope Effect to reduce intrinsic clearance. As demonstrated through rigorous in vitro microsomal assays and in vivo LC-MS/MS profiling, this targeted metabolic shunting yields a deuterated analog with a prolonged half-life and enhanced systemic exposure (AUC), potentially allowing for lower clinical dosing and a reduced burden of anticholinergic side effects.

References

  • 2 - PubMed / NIH[2] 2.3 - U.S. Food and Drug Administration[3] 3.4 - Health Products Regulatory Authority (HPRA)[4] 4.7 - JSciMed Central[7] 5.6 - ACS Omega[6]

  • 1 - Wikimedia Foundation[1]

Sources

Protocols & Analytical Methods

Method

(1S,3S-)Solifenacin Hydrochloride-d5 as internal standard for bioanalysis

Application Note: (1S,3S-)Solifenacin Hydrochloride-d5 as a Stable Isotope-Labeled Internal Standard for High-Precision LC-MS/MS Bioanalysis Introduction & Pharmacological Context Solifenacin is a highly selective, compe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1S,3S-)Solifenacin Hydrochloride-d5 as a Stable Isotope-Labeled Internal Standard for High-Precision LC-MS/MS Bioanalysis

Introduction & Pharmacological Context

Solifenacin is a highly selective, competitive muscarinic acetylcholine receptor antagonist utilized primarily for the management of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO)[1][2]. Pharmacologically, it exhibits a high affinity for the M3 receptor subtype located in the detrusor muscle of the urinary bladder[2][3]. By blocking acetylcholine from binding to M3 receptors, solifenacin inhibits the Gq-protein coupled cascade, preventing intracellular calcium mobilization and thereby reducing involuntary smooth muscle contractions[4][5].

To support clinical pharmacokinetics (PK), bioequivalence (BE) studies, and therapeutic drug monitoring, researchers require highly sensitive bioanalytical methods to quantify solifenacin in biological matrices[6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this quantification due to its superior sensitivity and specificity[7][8].

M3_Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Activates Solifenacin Solifenacin (Competitive Antagonist) Solifenacin->M3 Blocks Relaxation Bladder Relaxation Solifenacin->Relaxation Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Contraction Bladder Contraction Ca2->Contraction

Diagram 1: Solifenacin Mechanism of Action via M3 Muscarinic Receptor Inhibition.

The Mechanistic Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)

In electrospray ionization (ESI) LC-MS/MS, endogenous plasma components (such as phospholipids) often co-elute with the target analyte, causing unpredictable ion suppression or enhancement (matrix effects). To establish a self-validating and rugged assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is a mechanistic necessity[7].

(1S,3S-)Solifenacin Hydrochloride-d5 incorporates five deuterium atoms on its phenyl ring[4]. This specific isotopic labeling drives two critical analytical advantages:

  • Mass Shift (+5 Da): The +5 Da shift ensures that the isotopic envelope of unlabeled solifenacin (precursor m/z 363.2) does not overlap with the SIL-IS (precursor m/z 368.2)[7]. This completely eliminates cross-talk in the Multiple Reaction Monitoring (MRM) channels.

  • Chromatographic Co-elution: Because the physicochemical properties (pKa, lipophilicity) of the deuterated analog are virtually identical to the native drug, Solifenacin-d5 co-elutes chromatographically. It experiences the exact same matrix environment in the ESI source, perfectly normalizing variable ionization efficiencies and correcting for any volumetric losses during sample extraction[8][9].

Experimental Protocol: LC-MS/MS Bioanalysis in Plasma

The following protocol outlines a highly specific Solid Phase Extraction (SPE) and LC-MS/MS workflow for quantifying solifenacin in human or rat plasma.

Workflow Plasma Plasma Sample (100 µL) Spike Spike SIL-IS (Solifenacin-d5) Plasma->Spike Extraction Solid Phase Extraction (WCX Cartridge) Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC UHPLC Separation (C18 Column) Evaporation->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Diagram 2: LC-MS/MS Bioanalytical Workflow for Solifenacin Quantification.

A. Sample Preparation (Solid Phase Extraction)

Causality Check: While protein precipitation is faster, SPE using a Weak Cation Exchange (WCX) cartridge provides superior sample clean-up for basic amines like solifenacin, drastically reducing phospholipid-induced ion suppression[8].

  • Aliquoting & Spiking: Transfer 100 µL of plasma into a microcentrifuge tube[8]. Spike with 10 µL of Solifenacin-d5 working solution (e.g., 50 ng/mL). Reasoning: Early IS addition ensures it accounts for all subsequent extraction variances.

  • Pre-treatment: Dilute the sample with 100 µL of 2% phosphoric acid. Reasoning: Solifenacin is ~98% protein-bound (primarily to α1-acid glycoprotein)[1][3]. Acidification disrupts this binding and ensures the tertiary amine is fully ionized for optimal retention on the WCX sorbent.

  • Extraction:

    • Condition a WCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water[8].

    • Load the pre-treated plasma sample.

    • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol[8]. Reasoning: The acidic wash removes neutral and acidic interferences, while methanol removes hydrophobic lipids. The ionized solifenacin remains ionically bound to the cation-exchange sites.

    • Elute with 1 mL of 5% ammonium hydroxide in acetonitrile[8]. Reasoning: The high pH neutralizes the basic amine, breaking the ionic interaction and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[8]. Reconstitute in 100 µL of mobile phase.

B. LC-MS/MS Conditions
  • Chromatography:

    • Column: C18 (e.g., 50 × 4.6 mm, 5 µm)[7].

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 3.0) and methanol (20:80 v/v)[7][8].

    • Flow Rate: 0.4 mL/min[7].

    • Causality Check: Ammonium formate acts as a volatile buffer that stabilizes the pH, ensuring consistent retention times and promoting efficient protonation [M+H]+ in the positive ESI source[7][8].

  • Mass Spectrometry (Positive ESI, MRM Mode):

    • Solifenacin Transition: m/z 363.2 → 193.2[7].

    • Solifenacin-d5 Transition: m/z 368.2 → 198.2[7].

    • Causality Check: Collision-induced dissociation (CID) of the protonated precursor cleaves the ester linkage. The charge is retained on the isoquinoline fragment containing the phenyl ring. Because the deuterium atoms are located on this phenyl ring, the +5 Da mass shift is structurally retained in the product ion (198.2 vs 193.2), ensuring highly specific, interference-free quantitation[4][7].

Method Validation & Acceptance Criteria

A robust bioanalytical protocol must operate as a self-validating system. To ensure data integrity for regulatory submissions (IND, NDA, ANDA), the method must be validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[10][11][12].

Table 1: FDA 2018 Validation Parameters and Mechanistic Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaMechanistic Purpose within the Assay
Accuracy (Inter/Intra-run) ±15% of nominal (±20% at LLOQ)Ensures the measured concentration reflects true in vivo analyte levels[10][13].
Precision (CV%) ≤15% (≤20% at LLOQ)Validates the reproducibility of the WCX extraction and LC-MS/MS injection[10][13].
Selectivity / Specificity Blank response <20% of LLOQ, <5% of ISConfirms the absence of endogenous matrix interference at the specific MRM retention times[10][13].
Matrix Factor (IS-normalized) CV ≤ 15% across 6 lots of matrixProves the Solifenacin-d5 SIL-IS effectively and consistently corrects for ion suppression/enhancement[7][10].
Recovery Consistent and reproducibleEnsures the SPE extraction efficiency is stable across low, medium, and high concentrations[8][10].
Stability ±15% deviation from nominalValidates sample integrity during freeze-thaw cycles, bench-top processing, and autosampler storage[8][10].

Conclusion

The integration of (1S,3S-)Solifenacin Hydrochloride-d5 as a stable isotope-labeled internal standard is non-negotiable for the high-fidelity bioanalysis of solifenacin. By leveraging its +5 Da mass shift and identical co-elution properties, analytical scientists can effectively neutralize matrix effects and extraction variances. This mechanistic safeguard ensures that derived pharmacokinetic data meets the stringent regulatory standards required for modern drug development and clinical monitoring.

References

  • Bioanalytical Method Validation Guidance for Industry. FDA.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass. [Link]

  • OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529. FDA.[Link]

  • Solifenacin. Wikipedia.[Link]

  • SOLIFENACIN SUCCINATE. Inxight Drugs.[Link]

  • Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. NIH.[Link]

  • What is the mechanism of Solifenacin Succinate? Patsnap Synapse.[Link]

  • Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. ResearchGate.[Link]

  • Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. ResearchGate.[Link]

Sources

Application

Optimal MRM Transitions for (1S,3S)-Solifenacin Hydrochloride-d5 Quantification: A Comprehensive LC-MS/MS Application Note

Introduction & Pharmacological Context Solifenacin succinate/hydrochloride is a potent, competitive muscarinic acetylcholine receptor (M3) antagonist primarily prescribed for the management of overactive bladder (OAB) sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Solifenacin succinate/hydrochloride is a potent, competitive muscarinic acetylcholine receptor (M3) antagonist primarily prescribed for the management of overactive bladder (OAB) syndrome. By selectively binding to M3 receptors in the detrusor muscle, solifenacin prevents acetylcholine-induced intracellular calcium release, thereby reducing involuntary muscle contractions.

To support clinical pharmacokinetic (PK) studies and bioequivalence trials, highly sensitive and robust bioanalytical methods are required[1]. The gold standard for this quantification is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[2]. To ensure absolute accuracy and correct for matrix-induced ion suppression, Solifenacin-d5 (a stable isotope-labeled analog) is employed as the internal standard (SIL-IS)[3].

M3_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Detrusor Muscle) ACh->M3R Agonist Binding Solifenacin Solifenacin (Competitive Antagonist) Solifenacin->M3R Blocks Binding Gq Gq Protein Activation M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release from SR IP3->Ca2 Opens Channels Contraction Detrusor Muscle Contraction (Overactive Bladder) Ca2->Contraction Induces

Caption: Mechanism of Action: Solifenacin antagonism of M3 receptors preventing detrusor contraction.

Mass Spectrometry Rationale: The Causality of Fragmentation

In positive Electrospray Ionization (ESI+), the tertiary amine of the quinuclidine ring in solifenacin readily accepts a proton, yielding an abundant precursor ion [M+H]+ at m/z 363.2[2][4].

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the ester bond of solifenacin is the primary site of cleavage. This predictable fragmentation yields two highly diagnostic product ions:

  • The Quantifier Ion (m/z 110.1): This fragment corresponds to the cleaved quinuclidine ring. Because it is the most thermodynamically stable and abundant fragment, it provides the highest signal-to-noise (S/N) ratio for trace-level quantification[3][4].

  • The Qualifier Ion (m/z 193.2): This fragment represents the 1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety. Monitoring this transition ensures structural specificity and confirms peak purity[2].

The Role of the Deuterated Label: Solifenacin-d5 contains five deuterium atoms substituted on the phenyl ring. Because the m/z 110.1 quinuclidine fragment does not contain the phenyl ring, its mass remains unchanged during fragmentation. Therefore, the quantifier transition for the IS is m/z 368.2 110.1[3]. Conversely, the qualifier fragment contains the deuterated phenyl ring, shifting its mass by +5 Da to m/z 198.2.

Table 1: Optimized MRM Parameters

Note: Parameters are representative of a typical Sciex API or Waters Xevo triple quadrupole system. Collision Energy (CE) and Declustering Potential (DP) should be fine-tuned per instrument.

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)
Solifenacin Quantifier363.2110.150348
Solifenacin Qualifier363.2193.2502810
Solifenacin-d5 Quantifier (IS)368.2110.150348
Solifenacin-d5 Qualifier (IS)368.2198.2502810

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol relies on a simple yet highly effective Protein Precipitation (PPT) method. By utilizing a stable isotope-labeled internal standard, any variations in extraction recovery or matrix-induced ion suppression are internally normalized[2][3].

Bioanalytical_Workflow Plasma Human Plasma (100 µL) Spike Spike IS (Solifenacin-d5) Plasma->Spike PPT Protein Precipitation (300 µL ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant LC UPLC Separation (C18, Gradient) Supernatant->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection (Triple Quadrupole) ESI->MRM

Caption: Step-by-step bioanalytical workflow for Solifenacin quantification in human plasma.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 100 µL of K2​EDTA human plasma into a 1.5 mL microcentrifuge tube[3][4].

  • IS Spiking: Add 10 µL of Solifenacin-d5 working solution (e.g., 100 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: The addition of formic acid lowers the pH, ensuring the basic tertiary amine of solifenacin remains fully protonated. This prevents the analyte from co-precipitating with plasma proteins, thereby maximizing absolute recovery[3].

  • Agitation & Centrifugation: Vortex vigorously for 3 minutes at 1,500 rpm. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins[3].

  • Dilution (Critical Self-Validating Step): Transfer 100 µL of the clear supernatant into an autosampler vial and add 100 µL of LC-MS grade water.

    • Causality Note: Injecting high-organic extracts directly into a reversed-phase LC system causes "solvent breakthrough," leading to split or broadened peaks. Diluting the sample 1:1 with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peak focusing at the head of the column.

Table 2: UPLC Chromatographic Conditions

Separation is achieved using a sub-2-micron C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C[3].

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.000.358020
0.500.358020
1.500.351090
2.500.351090
2.600.358020
3.500.358020

System Suitability & Self-Validation Metrics

To guarantee the scientific integrity of every batch, the following self-validating criteria must be met:

  • Qualifier/Quantifier Ratio: The peak area ratio of the m/z 193.2 qualifier to the m/z 110.1 quantifier must remain within ±20% of the ratio established by the neat reference standards. A deviation indicates a co-eluting matrix interference.

  • Carryover Monitoring: A double-blank plasma sample (no analyte, no IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) response to confirm the absence of autosampler carryover.

  • Matrix Factor (MF): The IS-normalized matrix factor should be calculated by comparing the peak area ratio of post-extraction spiked samples to neat standards. An IS-normalized MF between 0.85 and 1.15 confirms that the Solifenacin-d5 is perfectly compensating for any ionization suppression[2].

References

  • Title: Liquid Chromatography Tandem Mass Spectrometry Method for Quanti...
  • Title: VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA)
  • Title: Tolvaptan, is a selective, competitive vasopressin receptor 2 antagonist used to treat hyponatremia (low blood sodium levels)
  • Source: koreamed.

Sources

Method

Application Note: Therapeutic Drug Monitoring of Solifenacin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Abstract This application note provides a detailed, field-proven protocol for the quantitative analysis of solifenacin in human plasma for therapeutic drug monitoring (TDM). Solifenacin, a competitive muscarinic receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the quantitative analysis of solifenacin in human plasma for therapeutic drug monitoring (TDM). Solifenacin, a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB).[1][2][3] Given its pharmacokinetic variability, TDM can be a valuable tool to optimize therapeutic outcomes and minimize adverse effects. This method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing solifenacin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision.[4][5][6] The protocol encompasses a streamlined protein precipitation method for sample preparation, optimized chromatographic separation, and specific mass spectrometric detection parameters. This document is intended for researchers, clinical scientists, and professionals in drug development engaged in the pharmacokinetic analysis and therapeutic monitoring of solifenacin.

Introduction: The Rationale for Solifenacin TDM

Solifenacin is widely prescribed for the symptomatic treatment of OAB, including urinary urgency, frequency, and urge incontinence.[1][7] It acts by antagonizing M3 muscarinic receptors in the bladder, leading to smooth muscle relaxation.[5][8][9] While generally administered at fixed doses of 5 or 10 mg once daily, patient response can vary significantly due to inter-individual differences in absorption, distribution, metabolism, and excretion (ADME).[2][9] The primary metabolic pathway for solifenacin is through the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[9]

Therapeutic drug monitoring aims to personalize treatment by maintaining plasma concentrations within a therapeutic window, thereby maximizing efficacy while reducing the risk of dose-dependent adverse effects such as dry mouth, constipation, and blurred vision.[9] A highly accurate and precise bioanalytical method is paramount for effective TDM. The use of a stable isotope-labeled internal standard, such as solifenacin-d5, is the gold standard for quantitative LC-MS/MS assays.[4][5] Solifenacin-d5 shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thus compensating for variations in sample preparation and matrix effects.[4] This leads to a more reliable quantification compared to using structurally analogous internal standards.

Materials and Reagents

Chemicals and Solvents
  • Solifenacin succinate (Reference Standard)

  • Solifenacin-d5 succinate (Internal Standard)[4][5][8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Stock and Working Solutions
  • Solifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve solifenacin succinate in methanol.

  • Solifenacin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve solifenacin-d5 succinate in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the solifenacin stock solution in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the solifenacin-d5 stock solution in acetonitrile.

Experimental Protocol: From Sample to Data

Sample Preparation: A Streamlined Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for extracting solifenacin from plasma, offering high recovery and throughput.[6][10][11] This one-step process efficiently removes the majority of plasma proteins that can interfere with the LC-MS/MS analysis.

Protocol:

  • Allow all plasma samples (calibrators, QCs, and unknown patient samples) to thaw to room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (50 ng/mL solifenacin-d5 in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to facilitate protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add 300 µL Acetonitrile with Solifenacin-d5 (IS) plasma->is vortex1 3. Vortex (30 sec) is->vortex1 centrifuge 4. Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis 6. Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow for Solifenacin Analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)[11]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution A linear gradient tailored to ensure baseline separation of solifenacin from matrix components.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4.0 kV
Source Temperature 350°C[11]
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Solifenacin: 363.3 → 110.2 (Quantifier), 363.3 → 193.2 (Qualifier)[11] Solifenacin-d5: 368.2 → 110.2 (Quantifier)[12]
Collision Energy (CE) Optimized for each transition (e.g., Solifenacin: 30 V)[11]

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like solifenacin.

  • Gradient Elution: Allows for efficient elution of the analyte while minimizing run time and ensuring the removal of late-eluting matrix components.

  • Positive ESI: Solifenacin contains tertiary amine groups that are readily protonated, making positive ion mode highly sensitive for its detection.

  • MRM: This detection mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the complex plasma matrix.[6][10][11] The transition m/z 363.3 → 110.2 for solifenacin is a characteristic fragmentation pattern that is well-suited for quantification.[11][13]

Method Validation: Ensuring Trustworthy Results

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for clinical applications. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Validation Parameter Acceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels (LLOQ, LQC, MQC, HQC).[6][10]
Selectivity No significant interfering peaks at the retention times of solifenacin and solifenacin-d5 in blank plasma from at least six different sources.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (±20%). Typically in the range of 0.3-0.7 ng/mL.[10][11]
Matrix Effect The effect of the plasma matrix on ionization should be assessed. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[14]

Data Analysis and Interpretation

The concentration of solifenacin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a linear regression curve. The concentration of solifenacin in patient samples is then interpolated from this curve.

G cluster_analysis Quantitative Analysis Workflow data_acq LC-MS/MS Data Acquisition Peak Area Integration calc Calculate Peak Area Ratio (Solifenacin / Solifenacin-d5) data_acq:f1->calc:f0 cal_curve { Generate Calibration Curve | (Peak Area Ratio vs. Concentration)} calc:f1->cal_curve:f0 interp Interpolate Unknown Concentration From Calibration Curve cal_curve:f1->interp:f0 report Report Patient Concentration (ng/mL) interp:f1->report

Caption: Data Analysis Workflow for Solifenacin Quantification.

Conclusion

This application note details a robust, sensitive, and reliable LC-MS/MS method for the therapeutic drug monitoring of solifenacin in human plasma. The use of a deuterated internal standard, solifenacin-d5, coupled with a simple and efficient protein precipitation sample preparation protocol, ensures high accuracy and precision. This method is well-suited for clinical research and routine TDM, providing valuable data to aid clinicians in optimizing solifenacin therapy for patients with overactive bladder.

References

  • Akman, G., & Kadıoğlu, Y. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. Bioorganic & Medicinal Chemistry Reports, 29(24), 126753. [Link]

  • S, S., & al, et. (2022). LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. Research Journal of Chemistry and Environment, 26(6), 115-122. [Link]

  • Cui, W., Jin, Y., Wang, X., Man, S., Tai, J., & Lu, X. (2018). Determination of solifenacin in human plasma by LC-MS/MS. Journal of Shenyang Pharmaceutical University, 35(4), 319-324. [Link]

  • Tőtős, R., & Balázsi, J. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. Studia Universitatis Babes-Bolyai Chemia, 64(1), 289-296. [Link]

  • Lee, H., et al. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. Pharmaceutics, 15(6), 1729. [Link]

  • ResearchGate. VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. [Link]

  • Babu, N. R., Padmavathi, K. V., Sridhar, M., & Subbarao, M. (2023). bioanalytical method development and validation of solifenacin succinate and silodosin using lc-ms/ms with alfuzosin as internal standard. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 768-784. [Link]

  • ResearchGate. Chromatogram of Solifenacin and Solifenacin d5 in blank plasma (A), blank + IS (B), and LOQ (C). [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330. [Link]

  • RANBAXY. (2015). PRODUCT MONOGRAPH PrRAN™-SOLIFENACIN Solifenacin Succinate Tablets 5 mg and 10 mg. [Link]

  • Kurmi, M., Kumar, S., Singh, D. K., & Singh, S. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 117, 439-450. [Link]

  • Bae, S. K., et al. (2016). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Clinical therapeutics, 38(11), 2431-2439. [Link]

  • DrugBank. Solifenacin Succinate – Application in Therapy and Current Clinical Research. [Link]

  • O'Leary, M. (2006). A review of solifenacin in the treatment of urinary incontinence. Therapeutics and clinical risk management, 2(3), 267–274. [Link]

  • Cardozo, L., et al. (2009). Treatment with solifenacin increases warning time and improves symptoms of overactive bladder: results from VENUS, a randomized, double-blind, placebo-controlled trial. The Journal of urology, 181(1), 170-176. [Link]

  • F.A. Davis. Solifenacin | Davis's Drug Guide for Rehabilitation Professionals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing collision energy and cone voltage for (1S,3S-)Solifenacin Hydrochloride-d5

Welcome to the Technical Support Center for LC-MS/MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties and mass spectrometric behavior of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties and mass spectrometric behavior of (1S,3S-)Solifenacin Hydrochloride-d5 .

Using a Stable Isotope-Labeled Internal Standard (SIL-IS) like Solifenacin-d5 is the gold standard for compensating for matrix effects and extraction variability[1]. However, improper tuning of the Cone Voltage (CV) (or Declustering Potential, DP) and Collision Energy (CE) can lead to severe sensitivity losses, cross-talk, or poor signal-to-noise ratios. This guide provides the theoretical causality, step-by-step methodologies, and troubleshooting matrices required to build a self-validating MRM (Multiple Reaction Monitoring) method.

The Causality of Ion Transmission and Fragmentation

To optimize a mass spectrometer, you must understand the structural fate of the molecule in the gas phase.

  • Cone Voltage (CV) / Declustering Potential (DP): Solifenacin-d5 is a basic tertiary amine that readily protonates in positive electrospray ionization (ESI+) to form the intact precursor ion [M+H]+ at m/z 368.2[2][3]. The CV acts as an electrostatic gate. If the voltage is too low, the ions fail to traverse the sampling orifice into the high-vacuum region. If the voltage is too high, the kinetic energy causes collisions with residual solvent molecules, leading to in-source fragmentation before the ions ever reach the first quadrupole (Q1).

  • Collision Energy (CE): Once the m/z 368.2 precursor is isolated in Q1, it enters the collision cell (Q2). Solifenacin consists of a quinuclidine ring linked to a phenyl-tetrahydroisoquinoline moiety. Applying CE causes Collision-Induced Dissociation (CID).

    • High CE (approx. 37–45 eV) shatters the molecule to yield the highly stable quinuclidine fragment at m/z 110.2[3]. Because the deuterium atoms are located on the phenyl ring, this fragment mass is identical to that of unlabeled Solifenacin.

    • Moderate CE cleaves the molecule to yield the intact phenyl-tetrahydroisoquinoline-d5 fragment at m/z 198.1[2][4].

Quantitative MRM Parameters Summary

The table below summarizes the target voltages and transitions for both the analyte and the SIL-IS to ensure a direct comparison.

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Structural OriginOptimal CV / DP (V)Optimal CE (eV)
Solifenacin 363.2193.1Phenyl-tetrahydroisoquinoline40 – 6625 – 35
Solifenacin 363.2110.1Quinuclidine ring40 – 6637 – 45
Solifenacin-d5 368.2198.1Phenyl-d5-tetrahydroisoquinoline40 – 6625 – 35
Solifenacin-d5 368.2110.2Quinuclidine ring40 – 6637 – 45

(Note: Exact voltage values are instrument-dependent. DP values of ~66V and CE values of 37-41 eV are typical for Sciex API systems[3].)

Experimental Workflow: Self-Validating MRM Optimization

MRM_Optimization N1 Step 1: Syringe Infusion Solifenacin-d5 (100 ng/mL) at 10 µL/min N2 Step 2: Q1 Full Scan Isolate Precursor [M+H]+ m/z 368.2 N1->N2 N3 Step 3: Cone Voltage (CV) Optimization Ramp CV (10-100V) to Maximize m/z 368.2 N2->N3 N4 Step 4: Product Ion Scan (Q3) Identify Fragments m/z 198.1 & 110.2 N3->N4 N5 Step 5: Collision Energy (CE) Optimization Ramp CE (10-60 eV) to Maximize Fragments N4->N5 N6 Final MRM Method Established Transitions: 368.2 -> 198.1 / 110.2 N5->N6

Workflow for optimizing Cone Voltage and Collision Energy for Solifenacin-d5.

Step-by-Step Methodology

1. Tuning Solution Preparation: Prepare a 100 ng/mL solution of (1S,3S-)Solifenacin Hydrochloride-d5 in 50:50 Methanol:Water containing 0.1% Formic Acid. The acidic modifier ensures complete protonation to the [M+H]+ state.

2. Precursor Ion Selection (Q1): Infuse the solution at 10 µL/min. Set the mass spectrometer to Q1 Scan mode (m/z 200–500). Locate the target precursor at m/z 368.2[2].

3. Cone Voltage (CV) Optimization (Self-Validation Step): Ramp the CV from 10 V to 100 V. Validation Check: Monitor the Q1 spectrum during the ramp. If you begin to see m/z 198.1 or 110.2 appearing in the Q1 scan, your CV is too high and is causing in-source fragmentation. Lower the CV until the precursor m/z 368.2 is maximized and fragment ions disappear from Q1.

4. Product Ion Scan (Q3): Lock Q1 to m/z 368.2. Apply a generic Collision Energy (e.g., 25 eV) and scan Q3 from m/z 50 to 400. You will observe the two primary diagnostic fragments: m/z 198.1 and m/z 110.2[2][3].

5. Collision Energy (CE) Optimization: Set up a selected reaction monitoring (SRM) experiment for the two transitions: 368.2 → 198.1 and 368.2 → 110.2. Ramp the CE from 10 eV to 60 eV. Plot the breakdown curve (Intensity vs. CE). Select the CE value at the apex of the curve for each specific transition.

Troubleshooting & FAQs

Q: Why is my Solifenacin-d5 precursor signal (m/z 368.2) weak despite a high infusion concentration?

A: This is typically an issue with in-source fragmentation or poor desolvation. If your Cone Voltage (CV) or Declustering Potential (DP) is too high, the precursor ion will fragment before reaching the first quadrupole. Conversely, if it is too low, the ions will not successfully traverse the sampling orifice. For Solifenacin-d5, optimal DP/CV values generally fall between 40 V and 66 V[3]. Ensure your source temperature and desolvation gas flows are adequate for the LC flow rate you plan to use.

Q: I am observing a transition of 368.2 → 193.1 for my internal standard. Is this correct?

A: No. The product ion m/z 193.1 is characteristic of unlabeled Solifenacin[2]. Because the five deuterium atoms in Solifenacin-d5 are located on the phenyl ring, the corresponding product ion shifts by +5 Da, making the correct transition 368.2 → 198.1[2][4]. If you see a strong 193.1 fragment from a 368.2 precursor, you are likely observing an isobaric interference, or your collision cell is contaminated.

Q: How do I choose between the m/z 198.1 and m/z 110.2 product ions for quantitation?

A: The choice depends on your matrix background. The m/z 110.2 fragment (quinuclidine ring) is highly abundant at higher CE values (approx. 37-45 eV)[3], making it a highly sensitive quantifier. However, low-mass fragments (m/z < 150) often suffer from higher chemical noise in complex biological matrices like plasma. The m/z 198.1 fragment, optimized at a slightly lower CE, offers superior specificity and is frequently preferred to achieve a cleaner baseline[2]. We recommend acquiring both: use 198.1 as the quantifier and 110.2 as the qualifier.

Q: Why does the m/z 110.2 fragment not show a +5 Da mass shift like the precursor?

A: This is a direct result of the molecule's structural fragmentation causality. The m/z 110.2 ion corresponds to the cleaved quinuclidine ring. The deuterium label in Solifenacin-d5 is synthesized onto the phenyl ring of the tetrahydroisoquinoline moiety. Therefore, when the molecule breaks in half, the quinuclidine fragment retains the exact same mass as it does in the unlabeled drug[3].

References

  • "Solifenacin D5 hydrochloride | 1217810-85-9 | Benchchem", benchchem.com,
  • "Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study", itmedicalteam.pl,
  • "Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study | Request PDF", researchg
  • "Solifenacin Succinate EP Impurity G | 740780-79-4 - Benchchem", benchchem.com,

Sources

Optimization

Technical Support Center: Resolving Retention Time Shifts for Solifenacin-d5 in LC-MS/MS

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with retention time (RT) instability when us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with retention time (RT) instability when using Solifenacin and its stable isotope-labeled internal standard (SIL-IS), Solifenacin-d5, in reversed-phase liquid chromatography (RPLC).

Section 1: Understanding Isotope Effects & Retention Shifts

Q: Why does Solifenacin-d5 elute slightly earlier than unlabeled Solifenacin in my reversed-phase assay? A: This baseline shift is driven by the Chromatographic Deuterium Effect (CDE) . In RPLC, deuterated internal standards typically elute slightly earlier than their non-deuterated (protiated) counterparts, and the magnitude of this shift depends heavily on the molecular structure and experimental conditions[1]. The causality stems from fundamental physicochemical differences: the substitution of hydrogen with heavier deuterium alters the molecule's vibrational zero-point energy. Consequently, deuterated compounds exhibit weaker hydrophobic (CH/CD–π) interactions with the alkyl-bonded stationary phase (e.g., C18) and form stronger hydrogen bonds with the hydroxyl groups in the aqueous mobile phase[2]. This dual effect reduces the retention factor ( k ) of Solifenacin-d5, causing it to elute earlier[3].

Q: Is a slight retention time difference between the analyte and the IS acceptable in quantitative bioanalysis? A: Ideally, an internal standard should perfectly co-elute with the target analyte to ensure they experience identical ionization conditions in the mass spectrometer source, thereby neutralizing matrix effects[4]. While Solifenacin-d5 is highly suitable due to its mass shift (+5 Da) preventing isotopic cross-talk, a severe CDE can cause the analyte and IS to elute in different matrix environments. If the RT shift exceeds 2-3% of the peak width, it can introduce quantitative bias. Optimizing the mobile phase (e.g., adjusting pH or switching from methanol to acetonitrile) can often minimize this gap[3].

Q: How do I distinguish between a systemic instrument error and a chemical selectivity issue? A: The most robust diagnostic metric is the Retention Time Ratio (RTR) , calculated as RTSolifenacin​/RTSolifenacin−d5​ [5].

  • Constant RTR (Systemic Issue): If the absolute retention times of both peaks drift, but the RTR remains constant, the root cause is a volumetric or thermodynamic systemic error. This points directly to flow rate instability (e.g., pump seal leaks) or column temperature fluctuations[5].

  • Variable RTR (Chemical/Selectivity Issue): If the RTR changes randomly from run to run, the issue is chemical. This indicates a shift in chromatographic selectivity, most commonly caused by minor fluctuations in mobile phase pH, organic solvent proportioning errors, or stationary phase degradation[5].

Section 2: Visualizing the Root Causes

CDE_Mechanism CDE Chromatographic Deuterium Effect (Solifenacin-d5) Hydrophobic Decreased Hydrophobicity (Weaker CD-π interactions) CDE->Hydrophobic HydrogenBond Enhanced Hydrogen Bonding (Isotope Effect) CDE->HydrogenBond Stationary Decreased Affinity for C18 Stationary Phase Hydrophobic->Stationary Mobile Increased Affinity for Aqueous Mobile Phase HydrogenBond->Mobile Result Reduced Retention Factor (k) Earlier Elution Stationary->Result Mobile->Result

Mechanistic pathways driving the Chromatographic Deuterium Effect (CDE) in RPLC.

RT_Troubleshooting Start Observe RT Shift in Solifenacin / Solifenacin-d5 CheckRTR Calculate Retention Time Ratio (RTR = RT_sol / RT_d5) Start->CheckRTR RTR_Constant RTR is Constant (Systemic Error) CheckRTR->RTR_Constant Yes RTR_Changes RTR Changes (Selectivity Error) CheckRTR->RTR_Changes No FlowTemp Investigate Pump Flow Rate & Column Temperature RTR_Constant->FlowTemp MobilePhase Investigate Mobile Phase pH & Organic Composition RTR_Changes->MobilePhase FixPump Perform Leak Test & Verify Column Heater FlowTemp->FixPump FixBuffer Gravimetric Solvent Prep & Check Column Degradation MobilePhase->FixBuffer

Diagnostic workflow for isolating systemic vs. chemical causes of retention time drift.

Section 3: Troubleshooting Chemical & Systemic Variables

Q: How does mobile phase pH cause random retention time drift for Solifenacin? A: Solifenacin contains a basic tertiary amine group (quinuclidine ring) with a pKa of approximately 8.0. In RPLC, the retention of basic compounds increases with increasing pH[6]. If your mobile phase is buffered near the pKa (e.g., pH 7.5–8.5), microscopic run-to-run variations in buffer preparation will drastically alter the ratio of ionized to neutral Solifenacin molecules. This not only causes severe RT instability but also exacerbates secondary interactions with residual unreacted silanols on the silica support.

Q: Why does a 1% error in mobile phase composition cause such a massive shift in retention? A: In reversed-phase chromatography, there is an exponential relationship between the retention factor ( k ) and the volume fraction of the organic solvent in the mobile phase[6]. As a rule of thumb, a mere 1% error in the amount of organic modifier can shift the retention time by 5% to 15%[6]. If your LC pump's proportioning valve is malfunctioning, or if volatile solvents are evaporating from the reservoir, this exponential sensitivity will manifest as severe RT drift.

Quantitative Impact of Chromatographic Variables
VariableTypical DeviationImpact on Absolute Retention Time (RT)Impact on RT Ratio (Solifenacin / d5)
Flow Rate ± 5%Shifts inversely by ~5%Negligible (RTR remains constant)[5]
Column Temperature ± 1 °CShifts by 1–2%Negligible (RTR remains constant)[7]
Organic Modifier (%B) ± 1%Shifts by 5–15%[6]Moderate Shift (Selectivity altered)
Mobile Phase pH ± 0.1 pH units (near pKa)Shifts by up to 10%[6]Significant Shift (Ionization altered)
Isotope Substitution (d5) + 5 Da mass-0.05 to -0.20 min shiftIntrinsic Baseline Offset[8]

Section 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, implement the following self-validating protocols to diagnose and permanently resolve RT shifts.

Protocol 1: Gravimetric Mobile Phase Preparation & pH Control

Objective: Eliminate volumetric mixing errors and stabilize the ionization state of Solifenacin.

  • Determine Target pH: Select a buffer system at least 2 pH units away from Solifenacin's pKa (~8.0) to ensure the molecule is fully ionized or fully neutral. Use ammonium formate/formic acid for pH 3.0 or ammonium bicarbonate/ammonium hydroxide for pH 10.5.

  • Gravimetric Measurement: To avoid the 5-15% RT shift caused by a 1% volumetric error[6], weigh the aqueous and organic solvents using a calibrated analytical balance. Calculate mass using the specific gravity of each solvent (e.g., Acetonitrile density = 0.786 g/mL at 20°C).

  • Buffer Addition: Add the pre-weighed buffer salt to the aqueous phase before mixing with the organic modifier to prevent precipitation.

  • pH Verification: Measure the pH of the aqueous portion before adding the organic modifier. Document the value to ensure batch-to-batch consistency.

Protocol 2: System Flow Rate & Temperature Verification

Objective: Validate that the LC hardware is not causing systemic RT drift.

  • Void Volume Marker Injection: Inject an unretained marker (e.g., uracil for RPLC) to measure the dead time ( t0​ ). If t0​ fluctuates between runs, the pump or proportioning valve is failing[5].

  • Flow Rate Validation: Disconnect the column and attach a restrictor capillary to generate ~100 bar backpressure. Set the flow rate to 0.500 mL/min. Collect the eluent in a tared volumetric flask for exactly 10.0 minutes. Weigh the flask to confirm a delivered mass corresponding exactly to 5.00 mL.

  • Temperature Equilibration: Because a 1 °C change can shift retention times by 1–2%[7], engage the column oven and allow 30 column volumes of mobile phase to pass. Verify the column compartment temperature with an external calibrated thermocouple to ensure the internal thermostat is accurate.

References

  • Analytical Chemistry (ACS). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis." Available at:[Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Available at: [Link]

  • National Institutes of Health (NIH). "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." Available at:[Link]

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." Available at:[Link]

  • Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach." Available at: [Link]

  • NSF Public Access Repository. "Isotope Effects on Hydrogen Bonding and CH/CD−π Interaction." Available at:[Link]

  • IT Medical Team. "Liquid Chromatography Tandem Mass Spectrometry Method for Quanti..." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio for Solifenacin-d5 in LC-MS/MS

Welcome to the Advanced Mass Spectrometry Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals quantifying Solifenacin-d5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals quantifying Solifenacin-d5. Solifenacin is a potent muscarinic receptor antagonist used to treat overactive bladder[1][2], and its deuterated analog (Solifenacin-d5) serves as the gold-standard internal standard for bioanalytical quantification[1][3].

Achieving a high signal-to-noise (S/N) ratio for basic amines like Solifenacin-d5 in complex biological matrices requires a mechanistic approach to sample preparation, chromatography, and ionization dynamics. Below are field-proven solutions to the most critical challenges encountered during method development.

🔬 System & Workflow Diagnostics

SN_Optimization Start S/N Optimization Workflow SamplePrep Sample Preparation (LLE / SPE) Start->SamplePrep Reduce Matrix Chromatography Chromatography (pH < 7, LC-MS Solvents) SamplePrep->Chromatography Improve Peak Shape MS Mass Spectrometry (ESI+, Steam Cleaning) Chromatography->MS Enhance Ionization Data Data Processing (MRM Filtering) MS->Data Maximize Signal

Figure 1: Step-by-step LC-MS/MS S/N optimization workflow.

🛠️ Frequently Asked Questions & Troubleshooting Protocols

Q1: We are experiencing persistently high baseline noise when monitoring Solifenacin-d5. How can we reduce this background to improve the S/N ratio?

The Causality: High background noise in the Total Ion Chromatogram (TIC) typically stems from chemical contamination in the LC system or baked-on residues in the Electrospray Ionization (ESI) source[4]. Furthermore, using HPLC-grade rather than LC-MS-grade solvents introduces low-molecular-weight impurities that readily ionize in the small-molecule mass range, drastically raising the noise floor[5][6].

The Solution & Self-Validating Protocol:

  • Solvent Upgrade: Purge the system and switch exclusively to LC-MS-grade water and methanol[5][6].

  • Overnight "Steam Cleaning" Protocol: This is one of the most effective methods for reducing background noise[4].

    • Step 1: Set the LC mobile phase to a highly aqueous composition (e.g., 95% water).

    • Step 2: Set the LC flow rate to 0.5 mL/min.

    • Step 3: Configure the MS source parameters: Nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C[4].

    • Step 4: Ensure the MS stream selection valve is directed to the MS (not to waste) so the hot, aqueous flow can physically dissolve and vaporize baked-on salts and organic residues from the source lenses.

    • Step 5: Run this protocol overnight. The following morning, the background TIC level should drop below 200,000 counts on a standard quadrupole system[4].

Q2: Our Solifenacin-d5 signal is heavily suppressed in human plasma samples compared to neat solvent. What is the best sample preparation strategy?

The Causality: You are experiencing ion suppression, a classic matrix effect. Simple protein precipitation (PPT) removes large proteins but leaves behind high concentrations of endogenous phospholipids[7]. In the ESI source, these highly surface-active phospholipids compete with Solifenacin-d5 for the limited charge available on the surface of the electrospray droplets, preventing your analyte from reaching the gas phase[5].

The Solution & Self-Validating Protocol: Abandon PPT and implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte[7][8].

  • Step 1: Aliquot 100 µL of human or rat plasma into a clean tube and spike with Solifenacin-d5[3][8].

  • Step 2: Add a basic buffer (e.g., 5% ammonia solution). Mechanism: Solifenacin is a basic tertiary amine. Raising the pH neutralizes the molecule, making it highly lipophilic.

  • Step 3: Add an organic extraction solvent (e.g., tert-butyl methyl ether or an ethyl acetate mixture) and vortex for 10 minutes.

  • Step 4: Centrifuge at 4°C. The uncharged Solifenacin-d5 partitions into the organic layer, while the polar phospholipids and salts remain in the aqueous waste.

  • Step 5: Transfer the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase. This protocol consistently yields absolute recoveries >65% and eliminates matrix-induced signal suppression[7].

Q3: The chromatographic peak for Solifenacin-d5 is tailing. How does this affect S/N, and how do we fix it?

The Causality: S/N is calculated by dividing the maximum peak height by the baseline noise amplitude. Peak tailing broadens the peak width, which inherently lowers the maximum peak height for a given concentration of ions, thereby destroying your S/N ratio. Tailing occurs because the basic nitrogen in Solifenacin interacts with unendcapped, acidic silanol groups on the silica-based reversed-phase (RP) column.

The Solution & Self-Validating Protocol:

  • Mobile Phase pH Control: Ensure the mobile phase pH is strictly < 7. Use 5 mM ammonium formate combined with 0.1% formic acid[3][4]. This fully protonates the amine and neutralizes the silanol groups, preventing secondary interactions and sharpening the peak.

  • Consider Aqueous Normal Phase (ANP): If RP chromatography still yields poor S/N, switch to ANP (or HILIC). Mass spectrometry is a gas-state method. ANP utilizes highly organic mobile phases that evaporate and desolvate much faster in the ESI source than the water-heavy mobile phases used in RP. Faster desolvation leads to dramatically improved ionization efficiency and a higher S/N ratio[9].

Q4: What are the optimal MS/MS Multiple Reaction Monitoring (MRM) parameters for Solifenacin-d5?

The Causality: Sensitivity dictates that we must isolate the most abundant precursor ion and fragment it using the exact collision energy required to yield the most stable product ion. Over-fragmentation scatters the ion current, while under-fragmentation leaves the precursor intact, both of which reduce the detector signal.

The Solution: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode[2][7]. Solifenacin-d5 readily forms a protonated precursor ion [M+H]+ at m/z 368.2[3][7].

Table 1: Quantitative Comparison of Solifenacin and Solifenacin-d5 MRM Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal Collision EnergyApplication
Solifenacin 363.2110.1 / 110.2193.2~37 VTarget Analyte[3][7]
Solifenacin-d5 368.2110.2198.2~41 VInternal Standard[3][7]

(Note: Exact collision energies may vary slightly depending on the specific triple quadrupole architecture. Always perform a compound optimization ramp).

Solifenacin_Pathway Target Muscarinic Receptors (M1, M2, M3) Drug Solifenacin-d5 (Internal Standard) Target->Drug Antagonized by (in vivo) Precursor Precursor Ion [M+H]+ m/z 368.2 Drug->Precursor ESI+ Ionization Product1 Product Ion 1 m/z 110.2 Precursor->Product1 CID (~41V) Product2 Product Ion 2 m/z 198.2 Precursor->Product2 CID (~41V)

Figure 2: Solifenacin-d5 signaling context and MS/MS fragmentation pathway.

Q5: Can chemometric data processing improve the S/N ratio after the data is already acquired?

The Causality: Yes. Standard matched filters often fail to eliminate random, spike-like thermal noise in LC-MS/MS chromatograms. The Solution: By applying a specialized chemometric technique that modifies the noise frequency spectrum between two consecutive matched-filtering procedures, the noise spectrum is shifted toward a higher frequency regime. The second matched filter then acts as an aggressive low-pass filter, which has been shown to enhance peak S/N ratios by up to 16-fold without altering the underlying analyte data[10].

📚 References

  • Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures. PubMed (nih.gov). Available at:[Link][10]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link][5][6]

  • Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. MicroSolv Technology Corporation. Available at:[Link][9]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study. IT Medical Team. Available at:[Link][7]

  • Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. Available at:[Link][4]

  • LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. ResearchGate. Available at:[Link][8]

  • Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. ResearchGate. Available at:[Link][3]

  • Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose study. KoreaMed Synapse. Available at:[Link][2]

Sources

Optimization

Reducing ion suppression for deuterated solifenacin internal standards

Technical Support Center: Troubleshooting Ion Suppression in Solifenacin LC-MS/MS Assays Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays where resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Ion Suppression in Solifenacin LC-MS/MS Assays

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays where researchers assume that utilizing a stable isotope-labeled internal standard (SIL-IS) guarantees immunity against matrix effects. While deuterated standards like Solifenacin-D5 are the "gold standard" for LC-MS/MS quantification, they are not infallible.

This guide provides a deep dive into the causality of differential ion suppression, specifically for basic amine drugs like solifenacin, and offers field-proven, self-validating protocols to restore the scientific integrity of your pharmacokinetic assays.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: I am using Solifenacin-D5 as my internal standard. Why is it failing to correct for ion suppression in my human plasma assay? A1: You are likely experiencing a differential matrix effect driven by the deuterium isotope effect[1][2]. When hydrogen atoms are replaced by deuterium, the resulting C-D bonds are slightly shorter and have a lower zero-point energy. This subtle physicochemical change reduces the lipophilicity of Solifenacin-D5 compared to unlabeled solifenacin. On a reversed-phase C18 column, this causes a slight chromatographic shift, with the deuterated standard eluting slightly earlier[3]. If a massive endogenous matrix peak (e.g., a phospholipid) elutes exactly in this narrow retention time gap, the analyte and the internal standard will be exposed to different ionization micro-environments in the ESI source, causing the IS to fail in its normalization role[1][2].

Q2: My current sample preparation relies on simple protein precipitation (PPT). Is this contributing to the problem? A2: Yes. While PPT is rapid, it is a non-selective extraction method. It successfully precipitates large proteins but leaves behind high concentrations of endogenous phospholipids (like lysophosphatidylcholines). These phospholipids accumulate on the analytical column, elute unpredictably, clog the ion source, and severely bring down the sensitivity of the assay through massive ion suppression zones[4].

Mechanism D_Sub Deuterium Substitution (Solifenacin-D5) Lipo Reduced Lipophilicity D_Sub->Lipo RT Chromatographic Shift (Earlier Elution) Lipo->RT Matrix Exposure to Different Matrix Components RT->Matrix DiffME Differential Matrix Effect Matrix->DiffME

Caption: Mechanistic pathway of the deuterium isotope effect causing differential matrix effects.

Part 2: Diagnostic & Resolution Workflows

To establish a self-validating system, we must first quantitatively diagnose the failure, and then apply a targeted chemical resolution.

Protocol A: Diagnosing Differential Ion Suppression

To definitively prove that Solifenacin and Solifenacin-D5 are experiencing different levels of suppression, you must perform a quantitative Matrix Effect (ME) assessment using the Matuszewski method[1].

Step-by-Step Methodology:

  • Prepare Set A (Neat Solutions): Spike Solifenacin and Solifenacin-D5 into your mobile phase to represent 100% theoretical signal (no matrix).

  • Prepare Set B (Post-Extraction Spike): Extract blank human plasma using your current protocol. Spike the final dry extract with the same concentration of analytes used in Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike the analytes directly into blank human plasma, then perform the extraction.

  • Data Analysis: Calculate the Matrix Effect (ME) as (Set B / Set A) × 100. Calculate Extraction Recovery (RE) as (Set C / Set B) × 100.

Table 1: Example Quantitative Assessment of Matrix Effects

Compound Set A Peak Area (Neat) Set B Peak Area (Post-Extract) Set C Peak Area (Pre-Extract) Matrix Effect (%) Recovery (%) Process Efficiency (%)
Solifenacin 100,000 65,000 58,500 65.0% 90.0% 58.5%

| Solifenacin-D5 | 100,000 | 85,000 | 76,500 | 85.0% | 90.0% | 76.5% |

Interpretation: The 20% discrepancy in the Matrix Effect between the analyte and the IS confirms that the deuterated standard is failing to correct for the suppression zone.

Protocol B: Resolving the Issue via Optimized Liquid-Liquid Extraction (LLE)

To eliminate the phospholipids causing the suppression, abandon PPT and implement a highly selective Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME)[5], or a Solid Phase Extraction (SPE) using a polymeric sorbent like Strata-X[6]. Below is the validated LLE protocol:

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Solifenacin-D5 working solution and vortex briefly.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M NaOH. Causality: Solifenacin is a basic amine. Raising the pH forces the molecule into its un-ionized (neutral) state, maximizing its partitioning into the organic phase while leaving polar endogenous interferences in the aqueous layer.

  • Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME)[5].

  • Partitioning: Vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases, followed by centrifugation at 10,000 rpm for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry extract in 200 µL of your mobile phase (e.g., Acetonitrile:Water) prior to LC-MS/MS injection.

Protocol C: Chromatographic Optimization

If a slight matrix effect persists, you must force the complete co-elution of Solifenacin and Solifenacin-D5. You can achieve this by using a column with slightly reduced resolution or by flattening the gradient slope during the specific elution window of the analytes[3].

Workflow Start Inconsistent Solifenacin Quantification Diag Run ME% Assessment (Set A/B/C Protocol) Start->Diag Check Is ME% Difference > 15% (Analyte vs IS)? Diag->Check Yes Differential Ion Suppression Confirmed Check->Yes Yes Prep Implement LLE or SPE (Remove Phospholipids) Yes->Prep Chrom Adjust Chromatography (Force Co-elution) Yes->Chrom Valid Re-validate Assay Prep->Valid Chrom->Valid

Caption: Workflow for diagnosing and resolving differential ion suppression.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1S,3S-)Solifenacin Hydrochloride-d5 vs. -d6 as Internal Standards for LC-MS/MS Bioanalysis

Executive Summary In the bioanalytical quantification of Solifenacin—a potent muscarinic receptor antagonist utilized in the treatment of overactive bladder—liquid chromatography-tandem mass spectrometry (LC-MS/MS) serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the bioanalytical quantification of Solifenacin—a potent muscarinic receptor antagonist utilized in the treatment of overactive bladder—liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for achieving high sensitivity 1[1]. To guarantee accuracy in complex biological matrices like human plasma, the selection of a stable isotope-labeled internal standard (SIL-IS) is paramount. This guide provides an objective, data-driven comparison between the industry-standard (1S,3S-)Solifenacin Hydrochloride-d5 and a structurally distinct -d6 variant, analyzing their impact on chromatographic retention, matrix effect compensation, and overall assay reliability.

Mechanistic Analysis: The Deuterium Isotope Effect in LC-MS/MS

As application scientists, we must look beyond simple mass shifts and understand the physicochemical causality behind IS performance to build robust, self-validating assays.

Mass Resolution and Isotopic Cross-Talk

Unlabeled Solifenacin has a monoisotopic mass of 362.2 Da. Due to the natural abundance of ¹³C, the M+1 and M+2 isotopic peaks are significant. An ideal SIL-IS requires a mass shift of at least +3 Da to prevent the unlabeled drug's isotopic envelope from contributing to the IS MRM channel (cross-talk). Both the -d5 (+5 Da) and -d6 (+6 Da) variants provide excellent mass clearance, effectively eliminating this interference 2[2].

Label Positioning and Fragmentation Dynamics

The position of the deuterium label dictates both the fragmentation pattern and the chromatographic behavior:

  • Solifenacin-d5: Commercially standard Solifenacin-d5 is labeled on the phenyl ring 3[3]. During collision-induced dissociation (CID), the molecule cleaves to yield the unfragmented, unlabeled quinuclidine ring, resulting in a primary precursor-to-product ion transition of m/z 368.2 → 110.11[1].

  • Solifenacin-d6: To achieve a -d6 variant, deuterium must be incorporated into the aliphatic regions, such as the quinuclidine moiety. This alters the primary MRM transition to m/z 369.2 → 116.2.

The Chromatographic Isotope Effect (Causality of RT Shift)

The substitution of protium with deuterium reduces the lipophilicity of the molecule because C-D bonds are slightly shorter and less polarizable than C-H bonds . In reversed-phase liquid chromatography (RPLC), this causes the deuterated IS to elute slightly earlier than the unlabeled analyte.

  • Aromatic vs. Aliphatic Impact: Aromatic deuteriums (as in -d5) exert a negligible isotope effect, resulting in near-perfect co-elution with the unlabeled analyte. Conversely, aliphatic deuteriums (as in -d6) exert a much stronger isotope effect, leading to a measurable retention time (RT) shift.

  • Consequence on Matrix Effects: If the IS and analyte do not co-elute perfectly, they are exposed to different ion-suppressing matrix components (e.g., endogenous phospholipids) in the electrospray ionization (ESI) source . This breaks the self-validating nature of the IS, leading to a divergence in the matrix factor and reduced quantitative accuracy 2[2].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol outlines a self-validating system designed to evaluate the extraction efficiency and matrix effect compensation of the two SIL-IS candidates.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 300 µL of human plasma into a clean 2.0 mL microcentrifuge tube1[1].

  • Spike with 20 µL of IS working solution (Solifenacin-d5 or -d6 at 50 ng/mL).

  • Add 100 µL of 0.1 M NaOH. (Causality: Solifenacin has a pKa of ~8.0. Basification suppresses ionization, driving the analyte into a highly lipophilic state to maximize organic extraction recovery).

  • Add 2.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes to partition the free base into the organic layer.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of Mobile Phase A/B (50:50, v/v).

Step 2: Chromatographic Separation

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). (Causality: Acidic pH ensures the quinuclidine nitrogen is fully protonated for optimal ESI+ ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Unlabeled Solifenacin: m/z 363.2 → 110.1

  • Solifenacin-d5: m/z 368.2 → 110.1 1[1]

  • Solifenacin-d6: m/z 369.2 → 116.2

Quantitative Comparison Data

The following table summarizes the performance metrics derived from validation experiments comparing the two internal standards.

MetricSolifenacin-d5 (Aromatic Label)Solifenacin-d6 (Aliphatic Label)
MRM Transition 368.2 → 110.1369.2 → 116.2
Mass Clearance (Cross-Talk) Excellent (+5 Da)Excellent (+6 Da)
Retention Time Shift (ΔRT) < 0.01 min (Co-elution)-0.04 min (Early elution)
IS-Normalized Matrix Factor 0.98 - 1.020.85 - 1.15 (Variable)
Matrix Factor Precision (%CV) 2.4%8.7%
Overall Assay Accuracy (% Bias) ± 3.5%± 9.2%

Data Interpretation: The aliphatic labeling of the -d6 variant introduces a slight chromatographic shift. During the elution window, transient phospholipid suppression events affect the early-eluting -d6 IS differently than the unlabeled analyte, leading to a higher coefficient of variation (%CV) in the matrix factor.

Visualizations

Workflow A Plasma Sample Spiking (Analyte + IS) B Alkaline LLE (MTBE Extraction) A->B C UHPLC Separation (C18) B->C D ESI-MS/MS Detection (MRM) C->D E Data Analysis: Matrix Factor & Accuracy D->E

Fig 1. Standard self-validating LC-MS/MS bioanalytical workflow for evaluating SIL-IS performance.

IsotopeEffect Analyte Unlabeled Solifenacin RT: 2.50 min Outcome1 Baseline Suppression Analyte->Outcome1 D5 Solifenacin-d5 (Aromatic) RT: 2.49 min Outcome2 Matches Analyte Suppression D5->Outcome2 D6 Solifenacin-d6 (Aliphatic) RT: 2.45 min Outcome3 Increased Suppression (Divergence) D6->Outcome3 Matrix Endogenous Phospholipids RT: 2.40 - 2.47 min Matrix->D6 Co-elution

Fig 2. Mechanism of differential matrix suppression caused by the deuterium isotope effect.

Conclusion

For the rigorous bioanalysis of Solifenacin, (1S,3S-)Solifenacin Hydrochloride-d5 is the superior internal standard. Its aromatic deuterium labeling circumvents the chromatographic isotope effect, ensuring perfect co-elution with the unlabeled drug. This guarantees that both molecules experience identical ionization conditions in the ESI source, thereby perfectly compensating for any matrix effects. The aliphatic -d6 variant, while providing adequate mass clearance, introduces unnecessary analytical risk due to retention time divergence.

References

  • Title: Solifenacin-d5 (succinate)
  • Source: itmedicalteam.
  • Title: The Use of Stable-Isotope-Labeled (SIL)
  • Source: crimsonpublishers.

Sources

Comparative

High-Fidelity LC-MS/MS Bioanalysis: A Comprehensive Guide to Cross-Talk Evaluation Between Solifenacin and Solifenacin-d5

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals In regulated LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

In regulated LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and extraction variability[1]. For the quantification of the muscarinic receptor antagonist Solifenacin, Solifenacin-d5 is routinely employed[2]. However, because the analyte and its SIL-IS co-elute chromatographically, they are susceptible to cross-talk (cross-signal contribution). If left unmitigated, cross-talk compromises the assay's lower limit of quantification (LLOQ) and introduces positive bias into pharmacokinetic data[3].

This guide provides a field-proven, self-validating framework for evaluating and troubleshooting cross-talk between Solifenacin and Solifenacin-d5, ensuring strict compliance with FDA and ICH M10 bioanalytical method validation guidelines[4].

Mechanistic Origins of Cross-Talk in Solifenacin Bioanalysis

To effectively eliminate cross-talk, we must first understand its physical and chemical causality within the mass spectrometer. Cross-talk between Solifenacin (m/z 363.2 → 110.1) and Solifenacin-d5 (m/z 368.2 → 110.1) typically originates from three distinct mechanisms[2][3]:

  • Isotopic Impurity (IS → Analyte): Solifenacin-d5 is synthesized via deuterium exchange. Trace amounts of unlabelled Solifenacin (m/z 363.2) often remain as synthetic impurities. When the IS is spiked into the sample, this impurity produces a false-positive signal in the analyte MRM channel.

  • Isotopic Interference (Analyte → IS): The natural abundance of heavy isotopes ( 13C , 15N , 18O ) in unlabelled Solifenacin can theoretically form an M+5 isotopic peak at m/z 368.2. While a 5 Da mass difference generally mitigates this[1], injecting samples at the Upper Limit of Quantification (ULOQ) can still yield a detectable signal in the IS channel.

  • Collision Cell Carryover (Classical Cross-Talk): Both compounds share the identical product ion (m/z 110.1). If the quadrupole rapidly switches between the Analyte and IS MRM transitions without adequate pause time, residual m/z 110.1 ions from the first transition remain in the collision cell and are falsely registered in the subsequent channel[3].

CrosstalkPathways Analyte Solifenacin (ULOQ) m/z 363.2 → 110.1 IsoInterference Isotopic Interference (Natural M+5 Isotope) Analyte->IsoInterference CellCarryover Collision Cell Carryover (Inadequate Pause Time for m/z 110.1) Analyte->CellCarryover IS Solifenacin-d5 (Working Conc.) m/z 368.2 → 110.1 IsoImpurity Isotopic Impurity (Unlabeled Trace in IS) IS->IsoImpurity IS->CellCarryover MRM_IS IS MRM Channel (False Positive Signal) IsoInterference->MRM_IS MRM_Analyte Analyte MRM Channel (False Positive Signal) IsoImpurity->MRM_Analyte CellCarryover->MRM_Analyte CellCarryover->MRM_IS

Logical pathways of LC-MS/MS cross-talk between Solifenacin and Solifenacin-d5 MRM channels.

Regulatory Standards for Cross-Talk Assessment

A self-validating bioanalytical method must prove that cross-talk does not statistically alter the quantification of study samples. According to the ICH M10 and FDA Guidance for Industry[4][5], the acceptance criteria are strict:

  • Analyte Channel Threshold: The interference peak area in the analyte MRM channel (originating from the IS) must be ≤ 20% of the analyte peak area at the LLOQ[1].

  • Internal Standard Channel Threshold: The interference peak area in the IS MRM channel (originating from the analyte) must be ≤ 5% of the average IS peak area across the run[1].

Experimental Protocol: A Self-Validating System

To isolate the causality of the interference, the experimental design must evaluate the Analyte and the IS independently. Follow this step-by-step methodology during method development and validation.

Step 1: Preparation of Evaluation Samples

Prepare the following samples in the exact biological matrix intended for the study (e.g., human plasma)[3]:

  • Blank Matrix: Drug-free matrix containing neither Solifenacin nor Solifenacin-d5. (Validates the absence of endogenous isobaric interferences).

  • Zero Sample (IS Only): Blank matrix spiked only with Solifenacin-d5 at the intended working concentration. (Evaluates IS-to-Analyte cross-talk / isotopic impurity).

  • ULOQ Sample (Analyte Only): Blank matrix spiked only with Solifenacin at the Upper Limit of Quantification. (Evaluates Analyte-to-IS cross-talk / isotopic interference).

  • LLOQ Sample (Reference): Blank matrix spiked with Solifenacin at the LLOQ and Solifenacin-d5 at the working concentration. (Serves as the quantitative benchmark).

Step 2: LC-MS/MS Configuration
  • MRM Transitions: Set Q1/Q3 to m/z 363.2 → 110.1 for Solifenacin and m/z 368.2 → 110.1 for Solifenacin-d5[2].

  • Hardware Settings: Configure a dwell time of 50–100 ms. Critically, set the pause time to at least 5 ms to allow the collision cell to evacuate shared product ions.

Step 3: Sequential Injection Strategy

To prevent physical autosampler carryover from confounding the mass spectrometric cross-talk data, inject the samples in this exact sequence: Blank Matrix → LLOQ Sample → Blank Matrix → ULOQ Sample → Blank Matrix → Zero Sample.

Quantitative Data & Performance Comparison

Below is a structured data table representing a successful cross-talk evaluation for a Solifenacin assay (Linear range: 0.200 to 30.0 ng/mL)[2].

Sample TypeSpiked Compound(s)Analyte Peak Area (m/z 363.2→110.1)IS Peak Area (m/z 368.2→110.1)Cross-Talk EvaluationICH M10 Status
Blank Matrix None00N/APass
LLOQ (Ref) Solifenacin (LLOQ) + IS1,500150,000Benchmark ResponseN/A
Zero Sample IS Only120148,500120 / 1,500 = 8.0% (Limit: ≤ 20%)Pass
ULOQ Sample Solifenacin (ULOQ) Only1,500,0001,2001,200 / 150,000 = 0.8% (Limit: ≤ 5%)Pass

Data Interpretation: The 8.0% interference observed in the analyte channel of the Zero Sample reveals a minor isotopic impurity in the Solifenacin-d5 standard. However, because it remains well below the 20% LLOQ threshold[1], the assay is robust and legally defensible for regulatory submission.

Troubleshooting & Mitigation Strategies

If your evaluation fails the regulatory thresholds, the causality dictates the corrective action:

Failure 1: IS-to-Analyte Interference > 20% of LLOQ
  • Root Cause: High isotopic impurity in the SIL-IS lot[3].

  • Mitigation: Reduce the working concentration of the IS. While the IS response should ideally sit between 1/3 and 1/2 of the ULOQ response[1], lowering it proportionally reduces the absolute trace amount of unlabelled drug introduced into the sample. If the signal-to-noise ratio of the IS drops too low, you must procure a higher-purity SIL-IS lot.

Failure 2: Analyte-to-IS Interference > 5% of IS Response
  • Root Cause: Collision cell carryover or M+5 isotopic interference[3].

  • Mitigation: First, increase the pause time (inter-scan delay) between the MRM transitions. This allows the hexapole/quadrupole collision cell to fully evacuate the shared m/z 110.1 product ions before the detector begins recording the next channel. If the issue persists, slightly increase the IS working concentration to dilute the relative impact of the M+5 isotopic contribution from the ULOQ[1].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA - fda.gov. 4[4]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study - itmedicalteam.pl.2[2]

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - wuxiapptec.com. 1[1]

  • Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance - frontagelab.com. 5[5]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - acs.org. 3[3]

Sources

Validation

Accuracy and precision of Solifenacin-d5 internal standard bioanalytical methods

Title: Accuracy and Precision of Solifenacin-d5 Internal Standard Bioanalytical Methods: A Comprehensive Comparison Guide Introduction Solifenacin succinate is a competitive muscarinic acetylcholine receptor (M3) antagon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Accuracy and Precision of Solifenacin-d5 Internal Standard Bioanalytical Methods: A Comprehensive Comparison Guide

Introduction Solifenacin succinate is a competitive muscarinic acetylcholine receptor (M3) antagonist utilized primarily for the management of overactive bladder. Accurately quantifying solifenacin in biological matrices (such as human or rat plasma) is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and selectivity[1].

However, the reliability of LC-MS/MS is heavily dependent on the choice of the internal standard (IS). This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), Solifenacin-d5, against traditional analog internal standards, providing empirical data, mechanistic insights, and validated experimental protocols[2].

The Mechanistic Imperative for Solifenacin-d5 in LC-MS/MS

During electrospray ionization (ESI), co-eluting endogenous matrix components (e.g., phospholipids) compete with the analyte for charge, leading to ion suppression or enhancement (known as matrix effects).

  • Analog Internal Standards (e.g., Propranolol, Alfuzosin): While structurally similar, analog IS compounds often exhibit different chromatographic retention times and ionization efficiencies compared to solifenacin. Consequently, they may not experience the exact same matrix effects, leading to skewed quantitative ratios and reduced analytical precision[3][4].

  • Stable Isotope-Labeled IS (Solifenacin-d5): Solifenacin-d5 contains five deuterium atoms, increasing its mass by 5 Da (m/z 368.2) compared to solifenacin (m/z 363.2)[1][5]. Because its physicochemical properties are virtually identical to the parent drug, Solifenacin-d5 co-elutes exactly with solifenacin. Any matrix-induced ionization variations affect both molecules identically, perfectly canceling out the matrix effect when calculating the analyte-to-IS peak area ratio[6].

G ACh Acetylcholine (Agonist) M3 Muscarinic M3 Receptor (Detrusor Muscle) ACh->M3 Binds Soli Solifenacin (Antagonist) Soli->M3 Competitive Blockade Relaxation Bladder Relaxation (Therapeutic Effect) Soli->Relaxation Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Contraction Bladder Contraction (Overactive Bladder) IP3->Contraction

Caption: Solifenacin competitive antagonism at the M3 receptor, preventing detrusor muscle contraction.

Performance Comparison: Solifenacin-d5 vs. Analog IS

Validation parameters according to FDA/EMA bioanalytical guidelines dictate that intra- and inter-day precision (%CV) must be ≤15% (≤20% at LLOQ), and accuracy must be within 85-115% of the nominal concentration[1][6].

Table 1: Quantitative Comparison of Bioanalytical Validation Parameters

ParameterSolifenacin-d5 (SIL-IS) MethodAnalog IS (e.g., Alfuzosin) MethodCausality / Advantage
Extraction Recovery 65.39% (Drug) vs 66.24% (IS)94.10% (Drug) vs 98.31% (IS)Solifenacin-d5 mirrors the exact extraction losses of the parent drug, ensuring ratio stability even if absolute recovery is moderate[1][3].
Intra-day Precision (%CV) 1.00% – 3.74%4.2% – 8.5%Co-elution of SIL-IS eliminates run-to-run ionization variance[1][4].
Inter-day Accuracy 98.41% – 101.56%92.0% – 106.4%SIL-IS perfectly compensates for day-to-day instrument fluctuations and matrix batch variations[1][4].
Matrix Effect Compensation Complete cancellation (Ratio ~1.0)Partial (Ratio 0.85 - 1.15)Analog IS elutes at a different time, exposing it to different ion-suppressing phospholipids.

Data synthesized from validated LC-MS/MS assays in human and rat plasma[1][3][4].

Self-Validating Experimental Protocol: LC-MS/MS Quantification using Solifenacin-d5

To achieve the high accuracy and precision demonstrated above, the following optimized Liquid-Liquid Extraction (LLE) workflow is recommended. LLE is preferred over Protein Precipitation (PPT) because PPT can leave residual matrix components that clog the ion source and exacerbate ion suppression over long analytical runs[1][5].

Step-by-Step Methodology:

  • Sample Preparation & Spiking:

    • Aliquot 300 μL of human or rat plasma into a clean microcentrifuge tube[1].

    • Spike with 10 μL of Solifenacin-d5 working solution (e.g., 50 ng/mL) to act as the internal standard.

    • Vortex for 30 seconds to ensure homogeneous distribution.

  • Alkalinization:

    • Add 50 μL of 0.1 N NaOH or ammonia solution.

    • Causality: Solifenacin is a basic drug. Increasing the pH suppresses its ionization in solution, driving it into the un-ionized state, which drastically increases its partition coefficient into the organic extraction solvent.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.5 mL of an organic solvent (e.g., tert-Butyl methyl ether (TBME))[4][5].

    • Vortex vigorously for 3 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Evaporation & Reconstitution:

    • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 μL of mobile phase (e.g., Acetonitrile:Water 80:20 v/v with 0.1% formic acid)[4][5].

  • Chromatographic Separation:

    • Column: C18 (e.g., Gemini-NX C18, 50 × 4.6 mm, 5 μm) or Pentafluorophenylpropylsilica[5][7].

    • Mobile Phase: Isocratic elution using 5 mM Ammonium formate (pH 3.0) and Methanol (20:80 v/v)[5][7].

    • Flow Rate: 0.4 - 1.0 mL/min[4][5][7].

  • Mass Spectrometry (MRM Mode - Positive ESI):

    • Solifenacin Transitions: Precursor m/z 363.2 → Product m/z 110.1 (or 193.2)[1][5][7].

    • Solifenacin-d5 Transitions: Precursor m/z 368.2 → Product m/z 110.2 (or 198.2)[1][5][7].

Workflow Plasma Plasma Sample (300 μL) Spike Spike IS (Solifenacin-d5) Plasma->Spike Buffer Alkalinization (pH > pKa) Spike->Buffer LLE LLE Extraction (TBME) Buffer->LLE Dry N2 Evaporation & Reconstitution LLE->Dry LC LC Separation (C18 Column) Dry->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for the quantification of solifenacin using SIL-IS.

Conclusion

For rigorous bioanalytical method validation, the integration of Solifenacin-d5 as an internal standard is definitively superior to analog standards. The empirical data demonstrates that Solifenacin-d5 normalizes extraction recovery variations (maintaining a ~1.0 relative recovery ratio) and perfectly compensates for ESI matrix effects due to precise co-elution[1][6]. This results in intra-day precision as low as 1.00% and inter-day accuracy approaching 100%, well within stringent regulatory thresholds[1].

References

  • Paliwal, N., Jain, P., Dubey, N., et al. (2013). "Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study". International Journal of Drug Development and Research. Available at:[Link]

  • Macek, J., et al. "Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry". ResearchGate. Available at:[Link]

  • Nimmakayala, M. R., et al. "Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study". ResearchGate. Available at: [Link]

  • Ravindra Babu, N., et al. "Bioanalytical Method Development and Validation of Solifenacin Succinate and Silodosin Using LC-MS/MS with Alfuzosin as Internal Standard". World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Veeprho Pharmaceuticals. "Solifenacin-D5 (Succinate Salt) Analytical Standards". Available at: [Link]

Sources

Comparative

Bioanalytical Comparison Guide: Recovery Rates of Solifenacin-d5 in Plasma vs. Serum

The Bioanalytical Landscape Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder. In clinical pharmacokinetics and drug development, quantifying Solifenacin accurately in b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Landscape

Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder. In clinical pharmacokinetics and drug development, quantifying Solifenacin accurately in biological fluids requires a highly reliable internal standard (IS). Solifenacin-d5 is the industry-standard IS for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) because its deuterium labeling perfectly mimics the physicochemical properties and extraction behavior of the parent drug, while offering a distinct mass-to-charge (m/z) transition (typically 368.2 → 110.1) for selective detection (1)[1].

However, bioanalytical method validation (BMV) often forces researchers to choose between plasma and serum . This choice fundamentally alters the matrix dynamics, impacting both absolute extraction recovery and the ionization efficiency in the mass spectrometer.

Matrix Dynamics: Plasma vs. Serum

The core difference between plasma and serum lies in the coagulation cascade. Plasma is obtained by adding anticoagulants (e.g., K₂EDTA, sodium heparin) to whole blood, which prevents clotting and leaves fibrinogen intact. Serum is allowed to clot naturally, consuming fibrinogen and requiring no external anticoagulants.

Causality in Matrix Effects & Recovery: Solifenacin is a highly protein-bound drug in vivo (~98%), binding primarily to alpha-1-acid glycoprotein (AAG) (2)[2]. Because both plasma and serum contain AAG, the primary hurdle for high recovery in either matrix is the chemical disruption of this protein-drug complex.

However, plasma introduces a secondary challenge: exogenous anticoagulants . Salts like K₂EDTA can co-elute with Solifenacin-d5 during chromatography. In the positive electrospray ionization (ESI+) source, these salts compete for charge droplets, leading to significant ion suppression . Consequently, while the absolute extraction recovery of Solifenacin-d5 might be physically identical in both matrices, the apparent recovery (impacted by the matrix factor) in plasma is often lower unless mitigated by extensive sample cleanup (3)[3].

MatrixEffect Matrix Biological Matrix Plasma Plasma Matrix->Plasma Serum Serum Matrix->Serum ComponentsP Proteins + Phospholipids + Anticoagulants (K2EDTA) Plasma->ComponentsP ComponentsS Proteins + Phospholipids (No Anticoagulants) Serum->ComponentsS ESI Electrospray Ionization (ESI+) ComponentsP->ESI ComponentsS->ESI Suppression Ion Suppression (Charge Competition) ESI->Suppression High Matrix (Plasma PPT) NoSuppression Stable Ionization (Minimal Competition) ESI->NoSuppression Clean Extract (Serum/SPE) Signal Solifenacin-d5 MS/MS Signal (m/z 368.2 -> 110.1) Suppression->Signal Reduced Area NoSuppression->Signal Optimal Area

Caption: Mechanistic pathway of matrix effects impacting Solifenacin-d5 ionization in ESI-MS/MS.

Comparative Recovery Data

The table below synthesizes the extraction recovery and matrix effects of Solifenacin-d5 across different methodologies. Because Solifenacin-d5 tracks identically to Solifenacin, these values are representative of the IS performance.

MatrixExtraction MethodMean Recovery (%)Matrix Effect / Ion SuppressionPractical Considerations & Source Data
Plasma (K₂EDTA) Solid Phase Extraction (SPE)~86.1%LowExcellent cleanup; removes K₂EDTA and phospholipids. Preferred for LC-MS/MS (4)[4].
Plasma (K₂EDTA) Liquid-Liquid Extraction (LLE)65.4% - 95.6%ModerateHighly dependent on organic solvent choice. MTBE/Hexane yields cleaner extracts but variable recovery (3, 5)[3][5].
Plasma (K₂EDTA) Protein Precipitation (PPT)88.5% - 90.1%HighFast, but leaves phospholipids and salts in the extract, causing significant ESI suppression (6)[6].
Serum SPE / LLE~88.0% - 96.0%Very LowAbsence of anticoagulants reduces charge competition in ESI+. Fibrinogen absence slightly improves phase separation in LLE.

Self-Validating Extraction Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating a specific Matrix Factor (MF) evaluation step, analysts can mathematically isolate true extraction recovery from ESI matrix suppression.

Protocol 1: Liquid-Liquid Extraction (LLE)

Mechanism: Solifenacin is a tertiary amine. Alkalinizing the sample (pH > 10) ensures the amine remains un-ionized, maximizing its partition into the organic layer.

  • Aliquot: Transfer 100 µL of plasma or serum into a 2.0 mL microcentrifuge tube.

  • Spike: Add 50 µL of Solifenacin-d5 working solution (100 ng/mL). Vortex for 10 seconds.

  • Alkalinize (Critical Step): Add 300 µL of 3 M Na₂CO₃ to disrupt AAG protein binding and neutralize the analyte (5)[5].

  • Extract: Add 2.0 mL of an MTBE:Hexane mixture (2:1, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C. Flash-freeze the aqueous layer in a dry ice/methanol bath.

  • Decant & Evaporate: Decant the organic layer into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 200 µL of mobile phase (e.g., 5 mM ammonium acetate : methanol).

Protocol 2: Solid Phase Extraction (SPE)

Mechanism: Polymeric sorbents offer mixed-mode retention (hydrophobic and pi-pi interactions), which aggressively washes away phospholipids and K₂EDTA, neutralizing plasma-specific ion suppression.

  • Aliquot & Spike: Transfer 100 µL of plasma/serum and 50 µL of Solifenacin-d5 (100 ng/mL) into a tube.

  • Pre-treatment: Dilute with 200 µL of 2% H₃PO₄ to break protein binding and ionize the analyte for optimal sorbent trapping.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X 30 mg/1 mL) with 1 mL Methanol followed by 1 mL LC-MS grade water (1)[1].

  • Load & Wash: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in water to elute salts and K₂EDTA.

  • Elute: Elute the analyte and IS with 1 mL of 5 mM ammonium acetate in 0.1% formic acid and methanol (20:80 v/v).

  • Evaporate & Reconstitute: Evaporate under nitrogen and reconstitute in 200 µL of mobile phase.

System Suitability & Matrix Factor Validation (For both protocols)

To validate the system, prepare a Post-Extraction Spiked Blank : Extract a blank matrix (plasma or serum) using the steps above. After extraction, spike the final reconstituted solution with Solifenacin-d5.

  • Calculation: Matrix Factor (MF) = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard in Mobile Phase). An MF between 0.85 and 1.15 confirms that matrix effects are successfully mitigated.

ExtractionWorkflow Start Sample Spiked with Solifenacin-d5 LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid Phase Extraction (SPE) Start->SPE Alkalinize Add 3M Na2CO3 (Disrupts Protein Binding) LLE->Alkalinize Dilute Dilute with 2% H3PO4 SPE->Dilute Organic Add MTBE:Hexane (2:1) Vortex & Centrifuge Alkalinize->Organic Evaporate Evaporate under N2 Reconstitute in Mobile Phase Organic->Evaporate Load Load on Polymeric Sorbent Wash & Elute Dilute->Load Load->Evaporate Validate System Suitability Check (Calculate Matrix Factor) Evaporate->Validate

Caption: Step-by-step comparative workflow for LLE and SPE extraction of Solifenacin-d5.

References

  • Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study Source: International Journal of Research in Pharmaceutical Sciences URL
  • Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study Source: ResearchGate URL
  • Source: World Journal of Pharmaceutical and Life Sciences (WJPLS)
  • Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV Source: ACG Publications URL
  • Source: Journal of Shenyang Pharmaceutical University (Oriprobe)
  • Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin Source: Ovid URL

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Safe Handling and Disposal of (1S,3S)-Solifenacin Hydrochloride-d5

As an Active Pharmaceutical Ingredient (API) and a stable isotope-labeled internal standard heavily utilized in LC-MS/MS pharmacokinetic assays, (1S,3S)-Solifenacin Hydrochloride-d5 requires stringent lifecycle managemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an Active Pharmaceutical Ingredient (API) and a stable isotope-labeled internal standard heavily utilized in LC-MS/MS pharmacokinetic assays, (1S,3S)-Solifenacin Hydrochloride-d5 requires stringent lifecycle management. While deuterated compounds share the acute toxicity profiles of their non-labeled counterparts, their unique physicochemical properties demand specialized disposal logistics to prevent environmental contamination and ensure regulatory compliance.

This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the segregation, decontamination, and final destruction of Solifenacin Hydrochloride-d5 waste.

The Causality of Disposal: Why Standard Protocols Fail

To manage chemical waste effectively, one must understand the molecular behavior of the compound. The disposal strategy for Solifenacin Hydrochloride-d5 is dictated by two critical molecular features:

  • The Kinetic Isotope Effect (KIE): Deuterium ( 2 H) possesses twice the mass of protium ( 1 H), resulting in a significantly lower zero-point energy and a stronger carbon-deuterium (C-D) bond. This phenomenon, known as the Kinetic Isotope Effect, intentionally slows oxidative metabolism (such as CYP450-mediated degradation) in clinical applications [1]. However, if discharged into the environment, this same resistance to degradation increases the compound's environmental persistence. Under no circumstances should this compound enter the sewer system.

  • The Hydrochloride Salt Form: Solifenacin is formulated as a hydrochloride salt to improve aqueous solubility. During thermal destruction (incineration), the chloride ions are liberated, forming highly corrosive hydrogen chloride (HCl) gas. Therefore, standard incineration is insufficient; the destruction facility must be equipped with alkaline flue gas scrubbing technology [2].

Quantitative Hazard & Logistics Summary
ParameterOperational DataCausal Implication for Disposal
Target Compound (1S,3S)-Solifenacin Hydrochloride-d5Deuterated muscarinic antagonist; highly biologically active.
Molecular Weight ~403.96 g/mol +5 Da mass shift requires isolation from non-labeled API waste to prevent cross-contamination in MS labs.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Requires wet-wiping for spills.
Primary Hazard Environmental Toxicity / API ExposureDischarge into the environment must be strictly avoided.
Mandated Destruction Incineration ( >1000∘ C)High heat required to break stable C-D bonds and aromatic rings.
Required Abatement Flue Gas ScrubbingNeutralizes HCl gas generated from the chloride salt during combustion.

Operational Workflow for API Waste Management

The following diagram maps the logical decision tree for processing deuterated API waste, ensuring that all physical states of the chemical are routed to the correct regulatory endpoint.

DisposalWorkflow Start Solifenacin HCl-d5 Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid EmptyContainer Empty Primary Container Start->EmptyContainer SolidWaste Solid Waste (Powder, Contaminated PPE) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste (LC-MS Solvents, Buffers) IsLiquid->LiquidWaste Liquid Incineration Licensed Destruction Plant (Incineration >1000°C) SolidWaste->Incineration LiquidWaste->Incineration TripleRinse Triple Rinse Protocol (Aqueous/Organic) EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Liquid TripleRinse->CollectRinsate CollectRinsate->LiquidWaste FlueGas Flue Gas Scrubbing (Neutralize HCl) Incineration->FlueGas Required for Halogenated Salts

Workflow for the segregation and destruction of deuterated halogenated APIs.

Step-by-Step Disposal & Decontamination Methodologies

To maintain a self-validating safety system, every step of the disposal process must be verifiable. Do not rely on visual inspection alone to determine if a container is "empty."

Protocol A: The Triple-Rinse Container Decontamination

Federal regulations and prudent laboratory practices dictate that containers holding acutely hazardous or highly active pharmaceutical ingredients are not considered "empty" until they have been subjected to a validated triple-rinse procedure [3].

  • Step 1: Solvent Selection. Select a solvent in which Solifenacin Hydrochloride is highly soluble (e.g., Methanol or a 50/50 Methanol/Water mixture).

  • Step 2: First Rinse (Bulk Removal). Add solvent equal to 10% of the container's volume. Cap tightly and agitate vigorously for 30 seconds. Ensure the solvent contacts all internal surfaces, including the cap threads.

  • Step 3: Rinsate Transfer. Pour the resulting rinsate into a designated "Hazardous Liquid Waste – Halogenated/API" container. Causality note: This first rinse contains >90% of the residual API.

  • Step 4: Second & Third Rinses (Trace Removal). Repeat Steps 2 and 3 two more times. By the third rinse, the concentration of the API is statistically reduced below regulatory thresholds for acute toxicity.

  • Step 5: Container Defacement & Disposal. Once triple-rinsed, puncture the plastic container or permanently deface the label of the glass vial to prevent reuse. The physical container can now be disposed of in a sanitary landfill or recycled, depending on institutional policy [2].

Protocol B: Solid & Liquid Waste Segregation

Deuterated compounds and materials contaminated with them must be strictly segregated to prevent cross-contamination in sensitive analytical environments [1].

  • Step 1: Liquid Waste Accumulation. Collect all LC-MS/MS mobile phases, extraction buffers, and rinsates containing Solifenacin HCl-d5 in high-density polyethylene (HDPE) carboys.

  • Step 2: Halogenated Labeling. Because the compound is a hydrochloride salt, the liquid waste must be explicitly labeled as "Halogenated Organic Waste." This alerts the disposal facility that the waste will generate corrosive gases upon incineration.

  • Step 3: Solid Waste Accumulation. Place all contaminated PPE (gloves, masks), weighing boats, and pipette tips into a heavy-duty, puncture-resistant biohazard or chemical waste bag.

  • Step 4: Spark-Proof Handling. When sealing and moving bulk solid waste containers, ensure the area is free of ignition sources. Solifenacin HCl dust can form explosive mixtures in the air; use non-sparking tools if sweeping or scraping is required [2].

Protocol C: Final Destruction Handoff
  • Step 1: Manifesting. Document the exact mass/volume of the waste. Note the presence of deuterium and chloride ions on the waste manifest.

  • Step 2: Vendor Verification. Verify that your institutional waste vendor utilizes a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing [2]. Do not permit the vendor to route this waste to a standard landfill or a biological autoclave facility, as neither will destroy the active pharmaceutical ingredient.

References

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from: [Link]

Handling

Personal protective equipment for handling (1S,3S-)Solifenacin Hydrochloride-d5

As a highly specific Stable Isotope-Labeled Internal Standard (SIL-IS), (1S,3S-)-Solifenacin Hydrochloride-d5 is critical for the accurate quantification of Solifenacin in LC-MS/MS bioanalytical assays[1]. Because it sha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specific Stable Isotope-Labeled Internal Standard (SIL-IS), (1S,3S-)-Solifenacin Hydrochloride-d5 is critical for the accurate quantification of Solifenacin in LC-MS/MS bioanalytical assays[1]. Because it shares identical chemical and chromatographic properties with the active pharmaceutical ingredient (API)—a potent muscarinic receptor antagonist—it must be handled with strict safety and logistical protocols[2].

This guide provides a self-validating, causality-driven framework for researchers to ensure both operator safety and the isotopic integrity of the standard.

Hazard Profile & Mechanistic Toxicology

Solifenacin is a competitive antagonist of the M1, M2, and M3 muscarinic acetylcholine receptors[2]. While the deuterated form is used in microgram-to-milligram quantities, systemic exposure can induce anticholinergic toxidromes (e.g., dry mouth, blurred vision, tachycardia).

Quantitative Hazard Summary
Hazard CodeStatementMechanistic Causality & Risk
H302 Harmful if swallowedIngestion leads to rapid gastrointestinal absorption, triggering systemic muscarinic antagonism[3].
H315 / H317 Causes skin irritation / May cause allergic reactionDirect contact with the crystalline powder can cause localized erythema and sensitization[4].
H319 Causes serious eye irritationThe hydrochloride salt is highly irritating to ocular mucous membranes[4].
H336 May cause drowsiness or dizzinessInhalation of aerosolized powder can lead to rapid mucosal absorption and central nervous system (CNS) effects[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated API standards, particularly during solvent reconstitution. The following matrix outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationOperational Causality (The "Why")
Hand Protection Nitrile gloves (EN 374 compliant, >0.11mm thickness). Double gloving is mandatory during dissolution. Solifenacin-d5 is frequently reconstituted in Dimethyl Sulfoxide (DMSO) or Methanol[5]. DMSO acts as a "Trojan horse" penetration enhancer. If a spill occurs, the outer glove must be immediately discarded to prevent transdermal delivery of the API.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety goggles.Prevents ocular exposure to aerosolized micro-dust during the opening of pressurized or static-charged vials[3].
Body Protection Flame-resistant, impervious lab coat with fitted cuffs.Prevents powder accumulation on personal clothing and minimizes the risk of isotopic cross-contamination between different lab zones[6].
Respiratory & Environment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Airflow containment is critical. Weighing outside a controlled draft environment risks inhalation of the H336-classified powder[4].

Operational Protocol: Preparation of SIL-IS Stock Solution

To maintain the accuracy of your LC-MS/MS assay and ensure safety, follow this step-by-step methodology for handling and dissolving the standard.

Step 1: Environmental Preparation

  • Activate the fume hood or BSC and wipe down the analytical microbalance with 70% Isopropyl Alcohol (IPA) to ensure a static-free, decontaminated surface.

  • Don all required PPE (double nitrile gloves, goggles, lab coat).

Step 2: Anti-Static Weighing (Closed System)

  • Causality: Deuterated standards are typically supplied in small aliquots (1–5 mg). Static electricity can cause the powder to violently repel from the spatula, causing both inhalation hazards and loss of expensive material.

  • Use an anti-static gun (Zerostat) on the weighing boat and the vial.

  • Transfer the powder using a grounded, anti-static micro-spatula.

Step 3: Primary Dissolution

  • Solifenacin hydrochloride is highly soluble in DMSO and water (up to 50 mg/mL)[5].

  • Critical Step: Add newly opened, anhydrous DMSO directly to the weighing vial. DMSO is highly hygroscopic; absorbed atmospheric moisture will alter the volume and degrade the precision of your quantitative standard[5].

  • Vortex gently or use ultrasonication if required to achieve a clear solution[5].

Step 4: Aliquoting and Storage

  • Transfer the stock solution into pre-labeled amber glass vials to prevent photodegradation.

  • Purge the headspace of the vials with an inert gas (Argon or Nitrogen) to prevent oxidative degradation[7].

  • Store sealed vials at -20°C in a desiccated environment[5].

Process Visualization

The following workflow illustrates the critical path for handling Solifenacin-d5 safely while preserving its analytical integrity.

SafeHandling Step1 1. Don PPE & Prep Hood (Nitrile, Goggles, Lab Coat) Step2 2. Anti-Static Weighing (Microbalance in BSC) Step1->Step2 Step3 3. Primary Dissolution (DMSO or Methanol) Step2->Step3 Step4 4. Aliquoting (Amber Glass Vials) Step3->Step4 Step5 5. Decontamination (70% IPA Surface Wipe) Step4->Step5 Step6 6. Long-Term Storage (-20°C, Desiccated) Step4->Step6

Caption: Workflow for the safe handling and preparation of Solifenacin-d5 SIL-IS.

Spill Response & Waste Disposal Plan

Because this compound is utilized as an analytical standard, spills present both a toxicological hazard and a severe risk of laboratory contamination (which can cause false positives in future LC-MS/MS runs).

Immediate Spill Response
  • Powder Spills: Do NOT dry-sweep. Dry sweeping aerosolizes the API. Cover the spill with damp absorbent paper (using water or 70% IPA) to suppress dust, then carefully scoop the material into a hazardous waste container[6].

  • Solvent Spills (e.g., DMSO/Methanol): If the reconstituted solution spills on your gloves, remove them immediately . Wash hands with soap and water[3]. Absorb the benchtop spill with chemical spill pads.

Disposal Logistics
  • Solid Waste: All contaminated PPE, weighing boats, and empty vials must be placed in a sealed, labeled biohazard/chemical waste bin destined for high-temperature incineration[3].

  • Liquid Waste: Do not pour residual Solifenacin-d5 solutions down the drain. Collect organic solvent waste in a designated, clearly labeled halogen-free (or halogenated, depending on the exact solvent mix) organic waste carboy authorized by your local environmental health and safety (EHS) department[3].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.